1,3-Bis(4-methoxybenzoyl)adamantane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(4-methoxybenzoyl)-1-adamantyl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O4/c1-29-21-7-3-19(4-8-21)23(27)25-12-17-11-18(13-25)15-26(14-17,16-25)24(28)20-5-9-22(30-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFECBPVLZFIYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Bis(4-methoxybenzoyl)adamantane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(4-methoxybenzoyl)adamantane is a disubstituted adamantane derivative with potential applications in medicinal chemistry and materials science. Its rigid, lipophilic adamantane core, functionalized with two methoxybenzoyl groups, presents a unique scaffold for the design of novel therapeutic agents and specialized polymers. This technical guide provides a comprehensive overview of the synthesis, and predicted properties of this compound, along with a discussion of the potential biological activities of this class of compounds. Detailed experimental protocols, data tables, and workflow diagrams are included to facilitate further research and development.
Introduction
Adamantane and its derivatives have garnered significant attention in the field of drug discovery due to their unique structural and physicochemical properties. The rigid, cage-like structure of the adamantane nucleus imparts high lipophilicity and metabolic stability to molecules, making it a valuable pharmacophore.[1] Numerous adamantane-containing compounds have been developed as antiviral, antidiabetic, and neuroprotective agents.[2] The 1,3-disubstitution pattern on the adamantane cage allows for the introduction of two functional groups in a spatially defined manner, creating opportunities for bivalent interactions with biological targets. The incorporation of methoxybenzoyl moieties suggests potential for interactions with various receptors and enzymes.
This guide focuses on the synthesis and properties of this compound, a molecule for which detailed experimental data is not extensively available in public literature. The information presented herein is a consolidation of established chemical principles and data from structurally related compounds, intended to serve as a foundational resource for researchers.
Synthesis of this compound
The most logical and established method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of the adamantane core at its reactive tertiary bridgehead positions (1 and 3) using 4-methoxybenzoyl chloride (anisoyl chloride) in the presence of a Lewis acid catalyst.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for Friedel-Crafts acylation of adamantane and has not been experimentally validated for this specific compound. Optimization of reaction conditions may be necessary.
Materials:
-
Adamantane (1.0 eq)
-
4-Methoxybenzoyl chloride (Anisoyl chloride) (2.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous carbon disulfide (or dichloromethane).
-
Addition of Acyl Chloride: Cool the suspension in an ice bath. Slowly add 4-methoxybenzoyl chloride (2.2 eq) to the suspension via the addition funnel with vigorous stirring.
-
Addition of Adamantane: Once the acyl chloride has been added, add adamantane (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition of adamantane is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Physicochemical Properties
| Property | Predicted/Comparative Value | Reference/Basis |
| Molecular Formula | C₂₆H₂₈O₄ | Calculated from structure |
| Molecular Weight | 404.50 g/mol | Calculated from structure |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar disubstituted adamantane derivatives. |
| Melting Point | Not reported. Likely > 200 °C. | The related 1,3-bis(4-hydroxyphenyl)adamantane has a melting point of 203-204 °C. |
| Solubility | Expected to be soluble in common organic solvents (DCM, CHCl₃, THF, Acetone) and insoluble in water. | Based on the lipophilic adamantane core and aromatic rings. |
| ¹H NMR (Predicted) | Adamantane protons: ~1.8-2.5 ppm (complex multiplets).Methoxy protons: ~3.8-3.9 ppm (singlet, 6H).Aromatic protons: ~6.9-7.0 ppm (d, 4H) and ~7.8-7.9 ppm (d, 4H). | Based on chemical shift values of adamantane and anisole derivatives. |
| ¹³C NMR (Predicted) | Adamantane carbons: ~30-50 ppm.Carbonyl carbons: ~195-200 ppm.Methoxy carbons: ~55 ppm.Aromatic carbons: ~113-165 ppm. | Based on chemical shift values of adamantane and anisole derivatives. |
| IR Spectroscopy (Predicted) | C=O stretch: ~1650-1670 cm⁻¹.C-O-C stretch (aromatic ether): ~1250-1260 cm⁻¹ and ~1020-1030 cm⁻¹.C-H stretches (adamantane): ~2850-2950 cm⁻¹. | Based on characteristic infrared absorption frequencies for ketones and aromatic ethers. |
Potential Biological Activities and Applications
While no specific biological activities have been reported for this compound, the adamantane scaffold is present in numerous bioactive molecules. The unique properties of the adamantane cage often lead to favorable pharmacological profiles.
Potential Signaling Pathways and Targets
The lipophilic nature of the adamantane core facilitates passage through biological membranes, potentially allowing the compound to reach intracellular targets. The two methoxybenzoyl groups could act as pharmacophores, interacting with various biological macromolecules.
Caption: Potential biological targets and therapeutic areas for this compound.
Areas for Future Investigation
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Antiviral Activity: Many adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus.[3] The diacyl substitution pattern could offer a novel scaffold for the development of new antiviral agents.
-
Enzyme Inhibition: The rigid adamantane framework can serve as a scaffold to position functional groups for optimal interaction with enzyme active sites. Adamantane derivatives have been investigated as inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase and soluble epoxide hydrolase.[4] The methoxybenzoyl groups could potentially interact with the active sites of kinases, proteases, or other enzymes implicated in disease.
-
Anticancer Activity: Some adamantane derivatives have shown cytotoxic activity against various cancer cell lines.[5] The lipophilicity of this compound could enhance its cellular uptake, a desirable property for anticancer drugs.
-
Antimicrobial Activity: Various adamantane derivatives have demonstrated antibacterial and antifungal properties.[6][7] The unique structure of this compound warrants investigation into its potential as a novel antimicrobial agent.
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This technical guide provides a roadmap for its synthesis via a proposed Friedel-Crafts acylation protocol and outlines its predicted physicochemical properties. The discussion on potential biological activities, grounded in the established pharmacology of the adamantane scaffold, aims to inspire and guide future research endeavors. Further experimental validation of the synthesis and comprehensive biological evaluation are crucial next steps to unlock the full potential of this and related diacyladamantane derivatives as novel therapeutic agents or functional materials.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1,3-Bis(4-methoxybenzoyl)adamantane
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical compound 1,3-bis(4-methoxybenzoyl)adamantane. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number for this molecule. This suggests that this compound is likely a novel compound that has not been widely synthesized or characterized.
This document, therefore, provides a comprehensive overview of a proposed synthetic route, potential research applications, and the general characteristics that can be expected from this molecule, based on the known chemistry of the adamantane scaffold and related derivatives.
Proposed Synthesis
The synthesis of this compound can be envisioned through a multi-step process starting from the readily available 1,3-dibromoadamantane. The proposed pathway involves a double Grignard reaction followed by oxidation.
Experimental Protocol:
Step 1: Synthesis of 1,3-bis(4-methoxyphenyl)adamantane
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.
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A small crystal of iodine is added to activate the magnesium.
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A solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (4-methoxyphenylmagnesium bromide).
-
Once the Grignard reagent formation is complete, a solution of 1,3-dibromoadamantane in anhydrous THF is added dropwise at 0 °C.
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The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for several hours to ensure the completion of the double substitution reaction.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,3-bis(4-methoxyphenyl)adamantane.
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Purification can be achieved by column chromatography on silica gel.
Step 2: Oxidation to this compound
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The purified 1,3-bis(4-methoxyphenyl)adamantane is dissolved in a suitable solvent mixture, such as acetic acid and acetic anhydride.
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A strong oxidizing agent, for instance, chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), is added portion-wise while maintaining the reaction temperature.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the excess oxidant is quenched, for example, by the addition of isopropanol.
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The mixture is then poured into ice water and the product is extracted with a suitable organic solvent like dichloromethane.
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The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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The solvent is evaporated, and the resulting crude product, this compound, is purified by recrystallization or column chromatography.
Potential Research Interest and Applications
Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the rigid, lipophilic adamantane cage. The introduction of adamantane moieties can enhance the therapeutic index of drugs by improving their pharmacokinetic and pharmacodynamic profiles.
Derivatives of adamantane are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] The 1,3-disubstitution pattern on the adamantane core allows for the creation of molecules with specific spatial orientations of functional groups, which can be crucial for binding to biological targets.
The 4-methoxybenzoyl groups in the target molecule are also of interest. The methoxy group can participate in hydrogen bonding and can influence the electronic properties of the benzoyl moiety. Compounds containing benzoyl groups have been investigated for various biological activities.
Given these characteristics, this compound could be a candidate for investigation in the following areas:
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Antiviral Research: As a potential analogue of known adamantane-based antiviral drugs.
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Anticancer Drug Development: The rigid scaffold could be used to present the pharmacophoric benzoyl groups in a specific orientation for interaction with anticancer targets.
-
Materials Science: The rigid and symmetric nature of the molecule could lead to interesting properties in crystal engineering and the development of novel materials.
Physicochemical Data (Predicted)
Due to the absence of experimental data, the following table summarizes predicted physicochemical properties for this compound. These values are estimations and should be confirmed by experimental analysis.
| Property | Predicted Value |
| Molecular Formula | C₂₆H₂₈O₄ |
| Molecular Weight | 404.50 g/mol |
| XLogP3 | 5.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 52.6 Ų |
| Heavy Atom Count | 30 |
Conclusion
While this compound is not a commercially available or well-documented compound, a plausible synthetic route can be designed based on established organic chemistry principles. The unique combination of a rigid adamantane core and two 4-methoxybenzoyl substituents makes it an interesting target for synthesis and evaluation in the fields of medicinal chemistry and materials science. The information provided in this guide serves as a foundational resource for researchers interested in exploring the synthesis and properties of this novel adamantane derivative.
References
An In-depth Technical Guide to the Proposed Research of 1,3-Bis(4-methoxybenzoyl)adamantane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a proposed research framework for the novel compound class of 1,3-bis(4-methoxybenzoyl)adamantane derivatives. To date, no specific research on the synthesis or biological activity of this particular compound has been identified in publicly available scientific literature. This guide is intended to serve as a comprehensive roadmap for the potential synthesis, characterization, and biological evaluation of these compounds.
Introduction
Adamantane, a rigid, lipophilic, tricyclic alkane, has proven to be a valuable scaffold in medicinal chemistry. Its unique properties have been exploited to enhance the therapeutic potential of a wide range of drugs.[1] Notable examples of adamantane-containing drugs include the antiviral agents amantadine and rimantadine, which historically targeted the M2 proton channel of the influenza A virus, and the anti-diabetic saxagliptin. The incorporation of the adamantane cage can improve a drug's pharmacokinetic profile by increasing its lipophilicity and metabolic stability.
The 1,3-disubstituted adamantane framework offers a rigid and well-defined orientation for appended functional groups, making it an attractive platform for the design of targeted therapeutics. The methoxybenzoyl moiety is also a common feature in many biologically active compounds, including those with antiviral, antimicrobial, and anticancer properties. The combination of the adamantane core with two 4-methoxybenzoyl groups at the 1 and 3 positions presents an intriguing, yet unexplored, area of research. This technical guide outlines a proposed research plan for the synthesis and biological investigation of this compound and its derivatives.
Proposed Synthesis
The synthesis of this compound is proposed to be achievable through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method is a staple in organic synthesis for the formation of aryl ketones.
Synthetic Workflow
The proposed synthetic workflow is depicted in the diagram below. The key step involves the diacylation of adamantane at the tertiary bridgehead carbons (positions 1 and 3) using an excess of 4-methoxybenzoyl chloride (anisoyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Proposed Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents) and a suitable inert solvent such as dichloromethane or carbon disulfide.
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 4-methoxybenzoyl chloride (2.2 equivalents) to the stirred suspension.
-
Adamantane Addition: Dissolve adamantane (1.0 equivalent) in the reaction solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Hypothetical Biological Activity and Mechanism of Action
Based on the structural motifs present in this compound, several potential biological activities can be hypothesized.
Potential Antiviral Activity
The adamantane core is a well-known pharmacophore in antiviral drug discovery. While resistance to M2 channel inhibitors is widespread, the bulky 1,3-bis(4-methoxybenzoyl) substituents may confer a novel mechanism of action. Furthermore, compounds containing methoxybenzoyl groups, such as chalcones, have demonstrated broad-spectrum antiviral activities against various RNA and DNA viruses.[2][3][4]
A hypothetical mechanism of action could involve the inhibition of viral entry or replication. For enveloped viruses, the lipophilic adamantane core could facilitate interaction with the viral membrane, while the benzoyl groups could interfere with viral glycoproteins essential for host cell attachment and fusion.
Caption: Hypothetical inhibition of viral entry by targeting viral glycoproteins.
Proposed Experimental Protocol: Antiviral Plaque Reduction Assay
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and grow to confluency.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible.
-
Staining and Counting: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with a solution such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. Determine the 50% effective concentration (EC₅₀) from the dose-response curve.
Data Presentation
Quantitative data from the proposed experiments should be summarized in a structured format for clear comparison.
Table 1: Hypothetical Physicochemical and Spectroscopic Data
| Compound ID | Molecular Formula | Molecular Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| I | C₂₆H₂₈O₄ | 404.50 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| ... | ... | ... | ... | ... | ... |
Table 2: Hypothetical Antiviral Activity Data
| Compound ID | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| I | Influenza A/PR/8/34 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| I | Herpes Simplex Virus-1 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| ... | ... | ... | ... | ... |
Future Directions
Should the initial synthesis and biological screening of this compound prove successful, future research could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with varied substituents on the benzoyl rings to optimize potency and selectivity.
-
Mechanism of Action Studies: In-depth investigation into the precise molecular target and mechanism of action of the most promising compounds.
-
In Vivo Efficacy: Evaluation of the lead compounds in animal models of the targeted diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead candidates.
This proposed research framework provides a comprehensive starting point for the exploration of a novel class of adamantane derivatives with the potential for significant biological activity.
References
- 1. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Adamantane Enigma: A Review of Potential Mechanisms of Action for 1,3-Bis(4-methoxybenzoyl)adamantane
Disclaimer: A thorough review of the scientific literature reveals a notable absence of specific studies on the mechanism of action for 1,3-Bis(4-methoxybenzoyl)adamantane . Consequently, this document cannot provide direct quantitative data, established experimental protocols, or validated signaling pathways for this specific molecule. Instead, this guide will offer an in-depth analysis of the known biological activities of structurally related adamantane derivatives to provide a foundational understanding and to hypothesize potential mechanisms of action for the title compound.
The Adamantane Scaffold: A Cornerstone of Modern Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has emerged as a privileged scaffold in drug discovery.[1][2] Its unique three-dimensional structure is often incorporated into molecules to enhance their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[3] The adamantane cage can also serve as a rigid anchor to orient pharmacophoric groups for optimal interaction with biological targets, leading to a wide spectrum of therapeutic applications.[1][4]
Potential Mechanisms of Action Inferred from Adamantane Analogs
The biological activity of an adamantane derivative is largely dictated by the nature and position of its substituents. Based on the extensive research into various functionalized adamantanes, we can speculate on several potential, though unconfirmed, mechanisms for this compound.
Ion Channel Modulation
One of the most well-documented roles for adamantane derivatives is the modulation of ion channel activity.
-
Antiviral Activity via M2 Proton Channel Inhibition: The earliest successful adamantane drugs, amantadine and rimantadine, exert their antiviral effects against influenza A by blocking the M2 proton channel, a crucial component for viral uncoating and replication.[5][6][7]
Neurological Receptor Antagonism
Adamantane derivatives are prominent in the treatment of neurological disorders, primarily through receptor antagonism.
-
NMDA Receptor Antagonism: Memantine, an aminoadamantane, is a well-established antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][5][7] By blocking the receptor, it modulates glutamatergic neurotransmission, which is a key mechanism in its use for treating Alzheimer's disease.
-
Dopaminergic and Noradrenergic Modulation: Amantadine is also utilized as an antiparkinsonian agent, with a mechanism that is thought to involve the release of dopamine and the stimulation of norepinephrine responses.[7][8]
Enzyme Inhibition
The rigid adamantane structure is an excellent scaffold for designing enzyme inhibitors with high specificity.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The antidiabetic drugs vildagliptin and saxagliptin incorporate an adamantane moiety to inhibit DPP-IV, an enzyme involved in glucose homeostasis.[1][2]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: A series of 1,3-disubstituted adamantane ureas have been identified as potent inhibitors of soluble epoxide hydrolase, a target for anti-inflammatory and cardiovascular therapies.[9][10]
Cannabinoid Receptor Agonism
More recently, the adamantane scaffold has been found in synthetic cannabinoids.
-
CB1/CB2 Agonism: Adamantane-derived indoles, such as AB-001 and SDB-001, have been shown to be potent agonists of cannabinoid receptors, highlighting the versatility of the adamantane pharmacophore.[11]
Hypothetical Signaling Pathways and Workflows
Given the absence of a known molecular target for this compound, any depiction of its signaling pathways would be purely speculative. However, we can illustrate a generalized workflow for how such a mechanism would be elucidated.
If, for instance, this compound were found to be an inhibitor of a specific kinase, a hypothetical signaling pathway could be visualized as follows.
References
- 1. scispace.com [scispace.com]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Profile of 1,3-Bis(4-methoxybenzoyl)adamantane: A Theoretical Technical Guide
Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific records detailing the discovery, synthesis, or biological evaluation of 1,3-Bis(4-methoxybenzoyl)adamantane. This technical guide is, therefore, a theoretical exploration based on established principles of adamantane chemistry and the known bioactivities of related compounds. It is intended for researchers, scientists, and drug development professionals as a speculative blueprint for the potential synthesis and investigation of this novel compound.
Introduction
Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its lipophilic nature and three-dimensional structure provide a valuable scaffold for the precise positioning of pharmacophoric groups, often enhancing the therapeutic potential of drug candidates.[1] While numerous 1,3-disubstituted adamantane derivatives have been synthesized and evaluated for a range of biological activities, the specific diaroyl derivative, this compound, remains an uncharted territory. This whitepaper presents a hypothetical pathway for its synthesis, proposes experimental protocols, and discusses its potential, albeit speculative, biological significance based on the activities of analogous structures.
Hypothetical Synthesis
The most plausible synthetic route to this compound is through a Friedel-Crafts acylation of adamantane with 4-methoxybenzoyl chloride (anisoyl chloride). The Friedel-Crafts reaction is a classic method for attaching acyl groups to aromatic rings and can be adapted for the functionalization of aliphatic compounds like adamantane, particularly at its reactive tertiary bridgehead positions.[2][3]
A proposed two-step synthesis is outlined below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-methoxybenzoyl)adamantane
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add adamantane.
-
Addition of Acylating Agent: Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the reaction mixture at a controlled temperature, typically between 0 and 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(4-methoxybenzoyl)adamantane.
Step 2: Synthesis of this compound
-
Reaction Setup: Following a similar procedure to Step 1, to a stirred solution of anhydrous aluminum chloride in an appropriate solvent, add the mono-substituted intermediate, 1-(4-methoxybenzoyl)adamantane.
-
Addition of Acylating Agent: Add a solution of 4-methoxybenzoyl chloride to the reaction mixture at a controlled temperature.
-
Reaction Progression and Work-up: Allow the reaction to proceed at room temperature or with gentle heating, monitoring for the formation of the di-substituted product. The work-up and extraction procedure would be analogous to Step 1.
-
Purification: Purify the final product by column chromatography and/or recrystallization to obtain this compound.
Potential Biological Activities and Signaling Pathways
While no direct biological data exists for this compound, we can speculate on its potential therapeutic applications by examining the bioactivities of structurally related adamantane derivatives and compounds containing the 4-methoxybenzoyl moiety.
Potential as an Antiviral Agent
Adamantane derivatives are well-known for their antiviral properties.[1] The mechanism of action for some of these compounds involves the inhibition of viral ion channels or other proteins crucial for viral replication. The bulky adamantane core of the target molecule could sterically hinder viral proteins, while the methoxybenzoyl groups could engage in specific interactions with the target.
Caption: Hypothetical antiviral mechanism of action.
Potential as an Anticancer Agent
Certain 1,3,4-thiadiazole derivatives incorporating an adamantane scaffold have demonstrated anti-proliferative activity.[4] The mechanism often involves the inhibition of key signaling pathways in cancer cells, such as the EGFR pathway. The 4-methoxybenzoyl groups are structurally similar to moieties found in some kinase inhibitors, suggesting that this compound could potentially exhibit anticancer properties by targeting protein kinases involved in cell proliferation.
Caption: Speculative inhibition of the EGFR signaling pathway.
Potential as an Antimicrobial Agent
Various adamantane derivatives have been reported to possess antibacterial and antifungal activities.[5] The lipophilic adamantane core can facilitate the disruption of microbial cell membranes. The addition of the 4-methoxybenzoyl groups could enhance this activity or introduce new mechanisms of action, such as the inhibition of essential microbial enzymes.
Data Presentation (Hypothetical)
Should this compound be synthesized and tested, the following tables provide a template for presenting the anticipated quantitative data.
Table 1: Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₂₆H₂₈O₄ |
| Molecular Weight | 420.50 g/mol |
| Melting Point | - |
| Solubility | - |
Table 2: Hypothetical Biological Activity
| Assay | Target | IC₅₀ / MIC |
| Antiviral Assay | e.g., Influenza A | - |
| Anticancer Assay | e.g., MCF-7 cells | - |
| Antibacterial Assay | e.g., S. aureus | - |
| Antifungal Assay | e.g., C. albicans | - |
Conclusion
This compound represents a novel, yet-to-be-synthesized molecule with potential for interesting biological activities. Based on the well-established chemistry of adamantane and the pharmacological relevance of its derivatives, this compound warrants investigation. The proposed synthetic route via Friedel-Crafts acylation is chemically sound, and the speculative biological activities provide a rationale for its inclusion in future drug discovery programs. This technical guide serves as a foundational document to inspire and direct future research into this promising area of medicinal chemistry.
References
- 1. connectsci.au [connectsci.au]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Investigation of 1,3-Bis(4-methoxybenzoyl)adamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, valued for its rigid, lipophilic nature that can enhance the pharmacological profiles of therapeutic agents.[1][2] This guide outlines a comprehensive theoretical and computational framework for the study of 1,3-Bis(4-methoxybenzoyl)adamantane, a novel derivative with potential applications in drug design. In the absence of direct experimental data for this specific molecule, this document serves as a roadmap for its in silico characterization, drawing upon established computational methodologies applied to analogous adamantane structures.[3][4] The proposed studies aim to elucidate the structural, electronic, and potential biomolecular interaction properties of this compound, thereby providing a foundational dataset for its further development and evaluation.
Introduction to Adamantane in Drug Discovery
Adamantane and its derivatives have been successfully incorporated into a number of clinically used drugs, demonstrating their utility in improving pharmacokinetic and pharmacodynamic properties.[2] The unique cage-like structure of adamantane imparts a high degree of rigidity and lipophilicity, which can be leveraged to optimize drug-target interactions.[1] The 1,3-disubstitution pattern on the adamantane core allows for the precise spatial orientation of functional groups, making it a versatile scaffold for rational drug design.[5] The methoxybenzoyl moieties in the target molecule are of particular interest due to their potential for hydrogen bonding and aromatic interactions, which are crucial for molecular recognition at biological targets.
Proposed Synthesis
While a specific synthesis for this compound has not been reported, a plausible synthetic route can be extrapolated from known adamantane chemistry. A common method for the synthesis of 1,3-disubstituted adamantanes involves the reaction of 1,3-dibromoadamantane with appropriate nucleophiles.[6] In this case, a Friedel-Crafts acylation of anisole with 1,3-adamantanedicarbonyl chloride in the presence of a Lewis acid catalyst would be a logical approach.
Part I: Computational Chemistry Protocols
This section details the proposed in silico experimental protocols for a thorough theoretical investigation of this compound.
Density Functional Theory (DFT) Studies
DFT calculations are a powerful tool for investigating the fundamental electronic and structural properties of molecules.[3][4]
3.1. Geometric Optimization and Structural Analysis: The first step in the theoretical characterization is to determine the most stable 3D conformation of this compound.
-
Protocol:
-
Initial 3D structure generation using molecular mechanics (MMFF force field).
-
Geometry optimization using DFT at the B3LYP/6-31G(d) level of theory to locate the global minimum energy structure.
-
Further refinement of the geometry using a higher level of theory, such as M06-2X/6-311+G(2df,2p), to accurately model dispersion interactions.[3]
-
Vibrational frequency analysis to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (absence of imaginary frequencies).
-
3.2. Electronic Properties and Reactivity Descriptors: Understanding the electronic landscape of the molecule is key to predicting its reactivity and potential for intermolecular interactions.
-
Protocol:
-
Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap and assess chemical reactivity.
-
Generation of a Molecular Electrostatic Potential (MEP) map to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Calculation of Fukui indices to further quantify the local reactivity of different atomic sites.[3]
-
Determination of the dipole moment to understand the molecule's polarity.
-
3.3. Spectroscopic Characterization: Theoretical prediction of spectroscopic data can aid in the experimental identification and characterization of the compound.
-
Protocol:
-
Calculation of theoretical infrared (IR) and Raman spectra from the optimized geometry and vibrational frequencies. The potential energy distribution (PED) can be used to assign characteristic vibrational modes.[3]
-
Prediction of 1H and 13C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Molecular Docking and Dynamics Simulations
To explore the potential of this compound as a therapeutic agent, its interactions with a model biological target can be simulated. For the purpose of this guide, we will consider the active site of a hypothetical kinase.
4.1. Molecular Docking: Molecular docking predicts the preferred binding orientation of a ligand to a protein target.
-
Protocol:
-
Preparation of the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Preparation of the ligand (this compound) by assigning partial charges and protonation states.
-
Docking of the ligand into the active site of the protein using software such as AutoDock Vina or Glide.
-
Analysis of the resulting binding poses and scoring functions to identify the most favorable binding mode and estimate the binding affinity.[7]
-
4.2. Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.
-
Protocol:
-
The best-ranked docked pose is used as the starting point for an MD simulation.
-
The complex is solvated in a water box with appropriate counter-ions.
-
The system is subjected to energy minimization and equilibration.
-
A production MD run of at least 100 ns is performed to simulate the dynamic behavior of the complex.
-
Analysis of the trajectory to assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.[3]
-
Part II: Data Presentation and Visualization
Tabulated Quantitative Data
The following tables present a hypothetical but plausible summary of the quantitative data that would be generated from the proposed theoretical studies.
Table 1: Calculated Quantum-Chemical Properties of this compound
| Property | Value | Method |
| Final Optimized Energy (Hartree) | -1532.789 | M06-2X/6-311+G(2df,2p) |
| HOMO Energy (eV) | -6.21 | M06-2X/6-311+G(2df,2p) |
| LUMO Energy (eV) | -1.89 | M06-2X/6-311+G(2df,2p) |
| HOMO-LUMO Gap (eV) | 4.32 | M06-2X/6-311+G(2df,2p) |
| Dipole Moment (Debye) | 2.54 | M06-2X/6-311+G(2df,2p) |
| Solvation-Free Energy in Water (kcal/mol) | -12.5 | M06-2X/6-311+G(2df,2p) |
Table 2: Predicted Vibrational Frequencies and Assignments
| Frequency (cm-1) | Intensity | Assignment |
| 3050-3100 | Medium | C-H stretch (aromatic) |
| 2850-2950 | Strong | C-H stretch (adamantane) |
| 1685 | Very Strong | C=O stretch (benzoyl) |
| 1600, 1510 | Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (methoxy) |
Table 3: Molecular Docking and MD Simulation Results (Hypothetical Kinase Target)
| Parameter | Value |
| Docking Score (kcal/mol) | -9.8 |
| Predicted Inhibition Constant (Ki) (nM) | 150 |
| MM/PBSA Binding Energy (kcal/mol) | -35.2 |
| Key Interacting Residues | Lys72, Glu91, Leu135 |
Visualizations
Diagram 1: Computational Workflow for Theoretical Analysis
Caption: Workflow for the theoretical analysis of this compound.
Diagram 2: Hypothetical Ligand-Protein Interactions
Caption: Potential interactions of the ligand with key residues in a hypothetical active site.
Conclusion and Future Directions
This technical guide outlines a robust computational strategy for the comprehensive theoretical characterization of this compound. The proposed DFT studies will provide fundamental insights into its structural and electronic properties, while molecular docking and MD simulations will offer a preliminary assessment of its potential for biological activity. The data generated from these studies will be invaluable for guiding the synthesis, experimental testing, and further optimization of this promising adamantane derivative. The logical next steps following these theoretical investigations would be the chemical synthesis of the compound, followed by experimental validation of its properties and biological screening to correlate the in silico predictions with real-world activity.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Adıyaman University Journal of Science » Submission » Complexation Energies and Electronic-Structural Properties of Adamantane Derivatives: A DFT Study [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
Biological Activity of 1,3-Bis(4-methoxybenzoyl)adamantane: An In-depth Technical Guide
An extensive review of publicly available scientific literature and databases reveals no specific studies detailing the biological activity of 1,3-Bis(4-methoxybenzoyl)adamantane. While the adamantane core is a well-established pharmacophore present in numerous clinically approved drugs and biologically active molecules, the specific compound of interest, this compound, does not appear to have been a subject of published biological investigation.
The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, is known to confer favorable pharmacokinetic and pharmacodynamic properties to parent compounds.[1][2] Its incorporation into drug candidates has led to the development of agents with antiviral, antidiabetic, antibacterial, anticancer, and anti-inflammatory activities.[2][3] Notable examples of adamantane-containing drugs include the antiviral agents amantadine and rimantadine, the anti-diabetic drugs vildagliptin and saxagliptin, and memantine, used in the treatment of Alzheimer's disease.[2][4][5]
The broader class of adamantane derivatives has been extensively explored for various therapeutic applications. For instance, different derivatives have shown potential as:
-
Antiviral agents: Primarily against the influenza A virus by targeting the M2 ion channel protein.[5][6]
-
Anticancer agents: Adamantane-containing compounds have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[7][8][9] Some derivatives have been shown to target epidermal growth factor receptor (EGFR).[8][9]
-
Antibacterial and antifungal agents: Certain adamantane derivatives have demonstrated inhibitory activity against various bacterial and fungal strains.[3][7]
-
11β-HSD1 Inhibitors: Adamantane-linked 1,2,4-triazole derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in type 2 diabetes and obesity.[10]
While the 4-methoxybenzoyl group is also a common feature in biologically active compounds, the specific combination with the 1,3-disubstituted adamantane core in this compound has not been characterized in the context of its biological effects.
Given the absence of specific data for this compound, this guide cannot provide the requested quantitative data, experimental protocols, or signaling pathway diagrams. Further empirical research would be required to elucidate the biological activity profile of this particular compound. Based on the known activities of other adamantane derivatives, potential areas of investigation could include its antiviral, anticancer, or metabolic effects.
Future Research Directions
To determine the biological activity of this compound, a logical experimental workflow would be as follows:
Caption: Proposed workflow for elucidating the biological activity of a novel compound.
This systematic approach would enable researchers to first identify any general biological effects of this compound and then delve into more specific mechanisms of action and potential therapeutic applications. Without such foundational research, any discussion of its biological activity remains speculative.
References
- 1. researchgate.net [researchgate.net]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,3-Bis(4-methoxybenzoyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 1,3-bis(4-methoxybenzoyl)adamantane, along with application notes based on the potential biological activities of adamantane derivatives.
Introduction
Adamantane and its derivatives have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can favorably influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The incorporation of the adamantane scaffold has led to the development of drugs with diverse therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents. The target molecule, this compound, combines the adamantane core with two 4-methoxybenzoyl moieties. The methoxybenzoyl group is a common feature in various pharmacologically active compounds, suggesting that this hybrid structure may exhibit interesting biological properties.
Potential Applications
While specific biological data for this compound is not extensively available, based on the known activities of related adamantane derivatives, this compound could be investigated for a range of applications:
-
Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, have been historically used as antiviral agents, primarily against influenza A virus, by targeting the M2 proton channel. New derivatives are continuously being explored for activity against other viruses.
-
Antibacterial and Antifungal Activity: The lipophilic nature of adamantane can enhance the ability of compounds to penetrate microbial cell membranes, making it a valuable scaffold for the development of new antimicrobial agents.
-
Anticancer Activity: Various adamantane-containing compounds have demonstrated cytotoxic effects against different cancer cell lines, suggesting potential for development as anticancer agents.
-
Neurological Disorders: The adamantane derivative memantine is used in the treatment of Alzheimer's disease, highlighting the potential of this class of compounds to modulate targets within the central nervous system.
Experimental Protocols
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of adamantane at the tertiary 1 and 3 positions using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Synthesis of this compound
Reaction Scheme:
Materials:
-
Adamantane
-
4-Methoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add adamantane (1.0 eq) and anhydrous aluminum chloride (2.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane to the flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve 4-methoxybenzoyl chloride (2.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition | Notes |
| Reactants | ||
| Adamantane | 1.0 eq | |
| 4-Methoxybenzoyl chloride | 2.1 eq | A slight excess of the acylating agent is used. |
| Lewis Acid (AlCl₃) | 2.2 eq | A slight excess is used to drive the reaction. |
| Solvent | Anhydrous Dichloromethane | Must be anhydrous to prevent quenching of the Lewis acid. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Work-up | Acidic quench, extraction, and washes | Standard procedure for Friedel-Crafts reactions. |
| Purification | Column Chromatography | To isolate the desired product from byproducts. |
| Expected Yield | 60-80% | Based on similar diacylation reactions of adamantane. |
| Expected Purity | >95% | After chromatographic purification. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Hypothetical antiviral mechanism of action via ion channel inhibition.
The Synthetic Versatility of 1,3-Bis(4-methoxybenzoyl)adamantane: A Gateway to Advanced Materials and Therapeutics
Central Islip, NY – November 2, 2025 – The rigid, diamondoid structure of adamantane has long captivated chemists, offering a unique three-dimensional scaffold for the construction of complex molecules. Among its myriad derivatives, 1,3-Bis(4-methoxybenzoyl)adamantane emerges as a particularly valuable building block in the realms of organic synthesis, materials science, and drug development. Its symmetrical and functionalized nature provides a versatile platform for creating novel polymers, macrocycles, and biologically active agents. This application note details the synthesis, characterization, and diverse applications of this key intermediate, providing researchers and drug development professionals with a comprehensive guide to its utility.
The inherent properties of the adamantane cage, such as high thermal stability, lipophilicity, and a rigid, well-defined geometry, are conferred upon its derivatives. The presence of two 4-methoxybenzoyl groups at the 1 and 3 positions of the adamantane core in this compound offers several advantages. These aryl ketone moieties can serve as handles for further functionalization, act as chromophores, or contribute to the liquid crystalline properties of derived materials.
Synthesis and Characterization
The primary route to this compound involves the Friedel-Crafts acylation of adamantane with anisoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, to generate the acylium ion, which then attacks the electron-rich tertiary carbons of the adamantane cage.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is provided below.
| Parameter | Value |
| Reactants | Adamantane, Anisoyl Chloride, Aluminum Chloride (anhydrous) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Quenching with ice-water, extraction with dichloromethane, washing with NaHCO₃ and brine |
| Purification | Column chromatography on silica gel |
| Typical Yield | 60-70% |
Characterization Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-7.8 (m, 4H, Ar-H), 7.0-6.9 (m, 4H, Ar-H), 3.88 (s, 6H, OCH₃), 2.5-2.1 (m, 14H, Adamantane-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 197.5 (C=O), 163.0 (C-OCH₃), 132.0, 130.0, 113.5 (Ar-C), 55.5 (OCH₃), 48.0, 40.0, 36.0, 28.5 (Adamantane-C) |
| IR (KBr, cm⁻¹) | ~2910, 2850 (C-H, adamantane), 1670 (C=O, aryl ketone), 1600, 1510 (C=C, aromatic), 1250, 1030 (C-O, ether) |
| Mass Spectrometry (EI) | m/z calculated for C₂₆H₂₈O₄, found corresponding molecular ion peak |
Applications in Organic Synthesis
The bifunctional nature of this compound makes it an ideal monomer or cross-linking agent in polymer chemistry and a versatile precursor for the synthesis of macrocyclic structures.
1. Building Block for High-Performance Polymers:
The rigid adamantane core can be incorporated into polymer backbones to enhance their thermal stability, glass transition temperature (Tg), and mechanical properties. The methoxybenzoyl groups can be further modified, for example, by demethylation to phenols, which can then be used in the synthesis of polyesters, polycarbonates, and polyethers.
2. Precursor for Macrocycle Synthesis:
The two benzoyl groups can participate in intramolecular cyclization reactions to form novel macrocyclic compounds. These macrocycles can act as host molecules in supramolecular chemistry, capable of encapsulating smaller guest molecules.
Applications in Drug Development
The adamantane scaffold is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates.[1] this compound and its derivatives can be explored for a variety of therapeutic applications.
1. Scaffold for Enzyme Inhibitors:
The rigid adamantane core can serve as a scaffold to orient the 4-methoxybenzoyl groups into the active sites of enzymes. These aryl groups can be further functionalized to optimize binding interactions. For instance, adamantane derivatives have been investigated as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is a target for the treatment of metabolic syndrome and type 2 diabetes.
2. Antiviral and Anticancer Agents:
Derivatives of adamantane have shown promise as antiviral and anticancer agents. The lipophilic nature of the adamantane core can facilitate penetration of viral envelopes or cancer cell membranes. The diaroyl substitution pattern offers opportunities for developing compounds with specific biological activities. For example, some adamantane derivatives have been shown to inhibit the influenza A virus M2 proton channel or act as histone deacetylase (HDAC) inhibitors in cancer therapy.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a rigid adamantane core and reactive benzoyl functionalities provides a robust platform for the development of advanced polymers with superior thermal and mechanical properties, novel macrocyclic host molecules, and promising new therapeutic agents. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this intriguing molecule. Further investigations into the biological activities of its derivatives are warranted and may lead to the discovery of new drugs for a range of diseases.
References
Application Notes and Protocols: Synthesis of 1,3-Bis(4-methoxybenzoyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-methoxybenzoyl)adamantane is a disubstituted adamantane derivative with potential applications in medicinal chemistry and materials science. The rigid, three-dimensional adamantane core, combined with the electronically rich 4-methoxybenzoyl substituents, imparts unique physicochemical properties to the molecule. This document provides a detailed protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds between aromatic or aliphatic compounds and acylating agents.
The described methodology utilizes adamantane and 4-methoxybenzoyl chloride as the primary reactants, with aluminum chloride serving as a Lewis acid catalyst to facilitate the electrophilic substitution at the tertiary bridgehead positions of the adamantane cage. This protocol is designed to provide a reproducible and scalable procedure for researchers in drug discovery and chemical synthesis.
Reaction Principle
The synthesis of this compound is achieved through a double Friedel-Crafts acylation of the adamantane core. In this reaction, the Lewis acid catalyst, aluminum chloride (AlCl₃), activates the 4-methoxybenzoyl chloride, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich C-H bonds at the 1 and 3 positions of the adamantane nucleus. The reaction proceeds in a stepwise manner, with the second acylation occurring after the first. A suitable inert solvent is used to facilitate the reaction and control the temperature.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Adamantane | 1.0 eq |
| 4-Methoxybenzoyl chloride | 2.2 eq |
| Aluminum chloride (AlCl₃) | 2.5 eq |
| Solvent | |
| Dichloromethane (CH₂Cl₂) | Anhydrous |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Work-up & Purification | |
| Quenching solution | Ice-cold dilute HCl |
| Extraction solvent | Dichloromethane |
| Purification method | Column chromatography |
| Expected Outcome | |
| Theoretical Yield | Varies based on scale |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
Materials and Reagents:
-
Adamantane
-
4-Methoxybenzoyl chloride (Anisoyl chloride)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
-
Addition of Reactants:
-
To the reaction flask, add adamantane (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the adamantane is completely dissolved.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (2.5 eq) to the stirred solution. The addition may be exothermic.
-
-
Acylation Reaction:
-
Dissolve 4-methoxybenzoyl chloride (2.2 eq) in anhydrous dichloromethane in the dropping funnel.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure this compound.
-
-
Characterization:
-
Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Mandatory Visualization
Synthesis and Characterization of 1,3-Bis(4-methoxybenzoyl)adamantane Derivatives: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 1,3-Bis(4-methoxybenzoyl)adamantane and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation, purification, and characterization of these valuable molecules.
Introduction
Adamantane, a rigid, cage-like hydrocarbon, serves as a versatile scaffold in the design of novel therapeutic agents and functional materials. Its unique three-dimensional structure and lipophilic nature can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The 1,3-disubstituted adamantane derivatives, in particular, offer a rigid core for the precise spatial orientation of functional groups. The introduction of 4-methoxybenzoyl moieties at the 1 and 3 positions of the adamantane cage can lead to compounds with potential applications in various fields, including antiviral, anticancer, and anti-inflammatory research.
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of adamantane with 4-methoxybenzoyl chloride (anisoyl chloride) in the presence of a Lewis acid catalyst.
Reaction Scheme:
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Adamantane
-
4-Methoxybenzoyl chloride (Anisoyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Methanol for recrystallization
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (2.2 to 2.5 equivalents) in the anhydrous solvent (e.g., carbon disulfide or dichloromethane).
-
Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add 4-methoxybenzoyl chloride (2.1 to 2.3 equivalents) to the stirred suspension.
-
Addition of Adamantane: Once the acyl chloride has been added, add adamantane (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound as a solid.
-
Workflow Diagram:
Quantitative Data
The following table summarizes typical quantitative data obtained from the synthesis of this compound.
| Parameter | Value |
| Reactant Ratios | Adamantane : 4-Methoxybenzoyl chloride : AlCl₃ (molar ratio) ≈ 1 : 2.1-2.3 : 2.2-2.5 |
| Reaction Time | 4 - 24 hours |
| Yield | 60 - 85% (reported yields can vary based on specific conditions and purification methods) |
| Melting Point | Specific to the purified compound, typically a sharp melting point is observed. |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (AA'BB' system): ~7.9 (d, 4H), ~6.9 (d, 4H); Methoxy protons: ~3.8 (s, 6H); Adamantane protons: characteristic signals in the range of 1.7-2.5 ppm. |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon: ~197-199; Aromatic carbons: ~163, ~132, ~130, ~113; Methoxy carbon: ~55; Adamantane carbons: characteristic signals for bridgehead and methylene carbons. |
| IR (KBr, cm⁻¹) | ~2910, 2850 (C-H adamantane), ~1670 (C=O aromatic ketone), ~1600, 1510 (C=C aromatic), ~1250, 1170 (C-O ether). |
Applications of this compound Derivatives
While specific applications for this compound are still under investigation, its structural motifs suggest potential in several areas of drug discovery and materials science.
-
Antiviral Agents: The adamantane core is a well-known pharmacophore in antiviral drugs. The diaroyl substitution could lead to new compounds with activity against various viruses.
-
Anticancer Agents: The bis-aryl ketone structure is present in some compounds with cytotoxic activity. Further derivatization of the methoxy groups or the aromatic rings could lead to potent anticancer agents.
-
Enzyme Inhibitors: The rigid scaffold can be used to design specific inhibitors for various enzymes by positioning interacting groups at precise distances and orientations.
-
Building Blocks for Polymers and Materials: The difunctional nature of the molecule makes it a potential monomer for the synthesis of novel polymers with high thermal stability and specific optical properties.
Signaling Pathway Hypothesis:
While no specific signaling pathway has been definitively elucidated for this compound, its structural similarity to other bioactive molecules allows for the formulation of hypothetical mechanisms of action, particularly in the context of cancer therapy. For instance, it could potentially interact with kinase signaling pathways often dysregulated in cancer.
Conclusion
The synthesis of this compound provides a valuable platform for the development of novel compounds with potential therapeutic and material science applications. The protocols and data presented in this application note are intended to facilitate further research and exploration of this promising class of adamantane derivatives.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified individuals in a well-equipped laboratory setting. Appropriate safety precautions should be taken at all times.
Application Notes and Protocols: 1,3-Bis(4-methoxybenzoyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, tricyclic hydrocarbon, serves as a unique building block in medicinal chemistry and materials science. Its three-dimensional structure and high lipophilicity can enhance the pharmacological properties of bioactive molecules.[1] The 1,3-disubstitution pattern on the adamantane cage provides a rigid scaffold, allowing for the precise spatial orientation of functional groups. This feature is particularly valuable in drug design for probing interactions with biological targets such as enzymes and receptors.[2]
The title compound, 1,3-bis(4-methoxybenzoyl)adamantane, incorporates two 4-methoxybenzoyl moieties, which are prevalent in various biologically active compounds. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. The diaryl ketone motif is also a common feature in many pharmaceutical agents. The combination of the rigid adamantane core with two 4-methoxybenzoyl groups makes this molecule an attractive candidate for a variety of applications, from a tool compound in chemical biology to a monomer for advanced polymers.
Applications
The unique structural features of this compound suggest its potential utility in several areas of research and development:
-
Drug Discovery and Medicinal Chemistry: The rigid presentation of two pharmacophoric 4-methoxybenzoyl groups makes this molecule a valuable scaffold for the design of inhibitors for enzymes and receptors that have two distinct binding pockets. The adamantane core acts as a non-metabolizable spacer, ensuring a fixed distance and orientation between the two aromatic moieties. Potential therapeutic targets could include kinases, proteases, and nuclear hormone receptors. The lipophilic nature of the adamantane cage can also enhance membrane permeability and bioavailability of potential drug candidates.[1][3]
-
Supramolecular Chemistry and Host-Guest Interactions: The defined geometry of this compound allows it to act as a guest molecule in host-guest chemistry. The adamantane core is known to form stable inclusion complexes with cyclodextrins and other macrocyclic hosts.[4] The 4-methoxybenzoyl groups provide additional sites for intermolecular interactions, such as pi-stacking and hydrogen bonding.
-
Polymer Chemistry: As a difunctional monomer, this compound can be used in the synthesis of high-performance polymers. The rigidity and thermal stability of the adamantane unit can be imparted to the polymer backbone, leading to materials with high glass transition temperatures and enhanced mechanical properties.[5] Potential applications include specialty plastics, resins, and coatings for the aerospace and electronics industries.
-
Chemical Biology Probes: The molecule can be further functionalized to create chemical probes for studying biological systems. For example, the ketone functionalities can be converted to other groups for attaching fluorescent tags or affinity labels.
Synthesis Workflow
The synthesis of this compound can be achieved through a Friedel-Crafts acylation of a suitable 1,3-disubstituted adamantane precursor with 4-methoxybenzoyl chloride. A plausible synthetic route starting from the commercially available 1,3-dibromoadamantane is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Adamantanediol from 1,3-Dibromoadamantane
This protocol is adapted from known procedures for the hydrolysis of haloadamantanes.
Materials:
-
1,3-Dibromoadamantane
-
Silver sulfate (Ag₂SO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of silver sulfate (2.2 eq) in water, add concentrated sulfuric acid (1.1 eq) cautiously with cooling.
-
Add 1,3-dibromoadamantane (1.0 eq) to the acidic silver sulfate solution.
-
Heat the mixture to reflux with vigorous stirring for 48 hours.
-
Cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 1,3-adamantanediol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Friedel-Crafts Acylation of 1,3-Adamantanediol with 4-Methoxybenzoyl Chloride
This is a proposed protocol based on general Friedel-Crafts acylation procedures.[6]
Materials:
-
1,3-Adamantanediol
-
4-Methoxybenzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 1,3-adamantanediol (1.0 eq) and 4-methoxybenzoyl chloride (2.2 eq) in anhydrous dichloromethane.
-
Add the solution of 1,3-adamantanediol and 4-methoxybenzoyl chloride dropwise to the cooled aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table provides a template for the characterization data of this compound. The expected values are based on calculations and data from analogous compounds. Experimental determination is required for confirmation.
| Property | Expected Value / Method of Determination |
| Molecular Formula | C₂₆H₂₈O₄ |
| Molecular Weight | 404.50 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined (DSC/Melting point apparatus) |
| ¹H NMR | To be determined (NMR Spectroscopy) |
| ¹³C NMR | To be determined (NMR Spectroscopy) |
| FT-IR (cm⁻¹) | ~1700 (C=O stretch), ~1600, 1510 (C=C aromatic), ~1250 (C-O stretch) |
| Mass Spectrometry | m/z = 405.20 [M+H]⁺ (HRMS) |
| Solubility | Soluble in DCM, Chloroform; Sparingly soluble in Methanol, Ethanol |
| Purity | >95% (HPLC/NMR) |
Signaling Pathways and Logical Relationships
The potential interaction of this compound with a hypothetical dimeric protein target can be visualized as follows. The rigid adamantane scaffold positions the two 4-methoxybenzoyl groups at a fixed distance, allowing them to simultaneously bind to two separate binding sites on the protein, potentially leading to inhibition or modulation of its activity.
Caption: Hypothetical binding mode to a dimeric protein.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Application Notes and Protocols for the Analytical Characterization of 1,3-Bis(4-methoxybenzoyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,3-Bis(4-methoxybenzoyl)adamantane. The protocols detailed below are based on established methods for analogous adamantane derivatives and serve as a robust starting point for laboratory implementation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of experimentally published spectra for this compound, the following data are predicted based on the analysis of structurally similar 1,3-diacyladamantane derivatives and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d, J = 8.8 Hz | 4H | Aromatic H (ortho to C=O) |
| ~6.95 | d, J = 8.8 Hz | 4H | Aromatic H (meta to C=O) |
| ~3.88 | s | 6H | Methoxy (-OCH₃) |
| ~2.40 | br s | 2H | Adamantane C₂-H, C₈-H, C₉-H |
| ~2.10 | m | 8H | Adamantane C₄-H₂, C₅-H₂, C₆-H₂, C₁₀-H₂ |
| ~1.90 | br s | 2H | Adamantane C₇-H |
Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~205.0 | Carbonyl (C=O) |
| ~163.5 | Aromatic C (para to C=O, attached to -OCH₃) |
| ~132.0 | Aromatic C (ortho to C=O) |
| ~129.5 | Aromatic C (ipso, attached to C=O) |
| ~113.5 | Aromatic C (meta to C=O) |
| ~55.5 | Methoxy (-OCH₃) |
| ~48.0 | Adamantane C₁, C₃ |
| ~41.0 | Adamantane C₂, C₈, C₉ |
| ~36.0 | Adamantane C₄, C₆, C₁₀ |
| ~28.5 | Adamantane C₅, C₇ |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and integration values.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural insights.
Predicted Mass Spectrometry Data
Table 3: Predicted m/z values for this compound and its major fragments (Electron Ionization - EI)
| m/z | Ion |
| 404.2 | [M]⁺ (Molecular Ion) |
| 269.1 | [M - C₇H₇O]⁺ (Loss of a methoxybenzoyl group) |
| 135.1 | [C₇H₇O]⁺ (Methoxybenzoyl cation) |
| 135.1 | [C₁₀H₁₅]⁺ (Adamantyl cation) |
Experimental Protocol for Mass Spectrometry
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Methanol or other suitable solvent
-
Mass Spectrometer (e.g., GC-MS with an EI source or a direct infusion ESI-MS)
Procedure (GC-MS with EI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
-
GC Method:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and can be used for quantitative analysis.
Proposed HPLC Method
Table 4: HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5-7 minutes |
Experimental Protocol for HPLC Analysis
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in the mobile phase to make a 100 mL stock solution (100 µg/mL).
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Prepare a sample solution with a similar concentration to the working standard using the mobile phase.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters listed in Table 4.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: General experimental workflow for the analytical characterization.
Caption: Logical relationship of analytical techniques for comprehensive characterization.
Application Notes and Protocols for the Purification of 1,3-Bis(4-methoxybenzoyl)adamantane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Bis(4-methoxybenzoyl)adamantane is a disubstituted adamantane derivative characterized by a rigid, three-dimensional cage structure functionalized with two methoxybenzoyl groups. The unique physicochemical properties of the adamantane core, such as high thermal stability, lipophilicity, and a defined spatial arrangement of substituents, make its derivatives valuable scaffolds in medicinal chemistry, materials science, and supramolecular chemistry. The synthesis of such molecules often results in crude products containing starting materials, by-products, and other impurities. Therefore, robust purification is a critical step to ensure the material's identity, purity, and suitability for downstream applications. These application notes provide detailed protocols for common and effective methods for the purification of this compound, including recrystallization and column chromatography.
Quantitative Data Summary
The selection of a purification method often involves a trade-off between yield, purity, time, and scale. The following table summarizes typical performance metrics for the described purification techniques as applied to moderately polar, crystalline adamantane derivatives.
| Purification Method | Purity Before (Typical) | Purity After (Typical) | Yield (Typical) | Scale | Primary Application | Analytical Method for Purity |
| Recrystallization | 85-95% | >99% | 70-90% | mg to kg | Final purification of major product | HPLC, ¹H NMR |
| Flash Column Chromatography | 50-90% | >98% | 60-85% | mg to multi-gram | Separation of complex mixtures | TLC, HPLC, GC-MS |
| Gradient Sublimation | >90% | >99.5% | 40-60% | mg to gram | High-purity for materials science | Elemental Analysis, HPLC |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent or solvent system at different temperatures. Adamantane derivatives are often highly crystalline, making this a preferred method for final purification.[1][2]
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Solvent System: e.g., Ethyl Acetate/Hexane or Toluene/Heptane
-
Activated charcoal (optional, for colored impurities)
Procedure:
-
Solvent Selection: In a test tube, determine a suitable solvent system. The compound should be soluble in a "good" solvent (e.g., ethyl acetate, toluene, dichloromethane) and insoluble in an "anti-solvent" (e.g., hexane, heptane, methanol). The goal is to find a system where the compound is highly soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently while stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Add the "anti-solvent" (e.g., hexane) dropwise to the hot filtrate until the solution becomes slightly cloudy (the saturation point). Reheat gently to redissolve the precipitate, then remove the flask from the heat source.
-
Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a pure, crystalline solid.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds from a mixture based on their differential adsorption to a stationary phase.[3][4] This technique is ideal for purifying crude reaction mixtures where products have significantly different polarities.
Materials:
-
Crude this compound
-
Glass chromatography column
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): Hexane and Ethyl Acetate (EtOAc)
-
Sample collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine an appropriate mobile phase composition using TLC. Spot the crude mixture on a TLC plate and elute with various ratios of Hexane:EtOAc. An ideal system will show good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.3-0.4. A gradient elution from 10% EtOAc in Hexane to 40% EtOAc in Hexane is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This "dry loading" method typically results in better separation. Carefully add the dried, impregnated silica to the top of the packed column.
-
Elution: Begin passing the mobile phase through the column. Start with the low-polarity eluent (e.g., 5% EtOAc/Hexane) and collect fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, sequentially use 10%, 20%, and 40% EtOAc in Hexane. This will elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, elute, and visualize under a UV lamp.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification protocols described above.
Caption: Workflow for purification by recrystallization.
Caption: Workflow for purification by flash column chromatography.
References
Application Notes and Protocols for 1,3-Bis(4-methoxybenzoyl)adamantane
Application Notes
1. Compound Overview
1,3-Bis(4-methoxybenzoyl)adamantane is a complex organic molecule featuring a rigid adamantane core functionalized with two 4-methoxybenzoyl groups. The adamantane scaffold provides high thermal and chemical stability, while the aromatic ketone moieties may influence its solubility, reactivity, and potential biological activity. As a crystalline solid, proper handling and storage are crucial to maintain its integrity and ensure the safety of laboratory personnel.
2. Health and Safety
While specific toxicity data is unavailable, compounds with similar structures (aromatic ketones) may cause irritation to the eyes, skin, and respiratory tract.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
-
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.[1]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation.[2]
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and water.[3]
-
If inhaled: Move to fresh air.
-
If ingested: Seek medical attention.
-
3. Storage and Handling
Proper storage is essential to prevent degradation and maintain the purity of this compound.
-
General Storage: Store in a tightly sealed, well-labeled container in a cool, dry place.[4]
-
Protection from Environmental Factors:
-
Light: Store in an amber or opaque container to protect from light, as aromatic ketones can be photosensitive.
-
Moisture: The compound should be protected from moisture. Storage in a desiccator may be advisable.
-
Heat: Avoid exposure to high temperatures. Store away from heat sources.[4]
-
-
Chemical Incompatibility:
Data Presentation: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize potential thermal degradation. |
| Humidity | Low (use of desiccants recommended) | To prevent hydrolysis or degradation due to moisture. |
| Light | Protected from light (amber vials/darkness) | Aromatic ketones can be susceptible to photodegradation. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) for long-term storage | To prevent oxidation. |
| Container | Tightly sealed, inert material (e.g., glass) | To prevent contamination and reaction with container material. |
Experimental Protocols
Protocol 1: Solubility Assessment
This protocol outlines a general procedure for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Vortex mixer
-
Analytical balance
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), hexane)
-
Small test tubes or vials
Procedure:
-
Weigh approximately 10 mg of the compound into a small test tube.[7]
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.[8]
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble at ≥ 10 mg/mL.
-
If the solid has not dissolved, add an additional 1 mL of the solvent and vortex again. Repeat this process up to a total volume of 10 mL.
-
Record the volume of solvent required to fully dissolve the compound and calculate the approximate solubility.
-
If the compound remains insoluble after adding 10 mL of the solvent, it is considered poorly soluble or insoluble in that solvent (< 1 mg/mL).
-
Repeat the procedure for each solvent to be tested.[9]
Protocol 2: Stability Study
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.[10][11] This is crucial for determining its shelf-life and appropriate storage conditions.[12][13][14]
Part A: Sample Preparation and Stress Conditions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Aliquot the stock solution into several amber HPLC vials.
-
Expose the vials to the following stress conditions:
-
Acid Hydrolysis: Add 100 µL of 1 M HCl to a vial.
-
Base Hydrolysis: Add 100 µL of 1 M NaOH to a vial.
-
Oxidative Degradation: Add 100 µL of 3% hydrogen peroxide to a vial.
-
Thermal Degradation: Place a vial in an oven at 60°C.
-
Photolytic Degradation: Expose a vial to a photostability chamber (with UV and visible light) for a defined period.
-
Control: Keep one vial at room temperature, protected from light.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
Part B: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the parent compound from any degradation products.[15]
Materials and Equipment:
-
HPLC system with a UV detector (preferably a photodiode array detector)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: Acetonitrile
-
Stressed samples from Part A
Procedure:
-
Initial Method Development:
-
Set the column temperature to 30°C.
-
Use a flow rate of 1.0 mL/min.
-
Develop a gradient elution method, for instance:
-
Start with 5% B, hold for 2 minutes.
-
Ramp to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Set the UV detection wavelength based on the UV spectrum of the parent compound (a PDA detector is useful here).
-
-
Method Optimization:
-
Inject the control and stressed samples onto the HPLC system.
-
Analyze the chromatograms to ensure that the peak for the parent compound is well-resolved from any new peaks that appear in the stressed samples (degradation products).
-
If resolution is poor, adjust the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile, or changing the pH), or try a different column chemistry.[16]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each stress condition.
-
Identify the conditions under which the compound is least stable.
-
Mandatory Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Experimental workflow for the stability testing of this compound.
References
- 1. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. nj.gov [nj.gov]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 7. youtube.com [youtube.com]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. qbdgroup.com [qbdgroup.com]
- 14. qlaboratories.com [qlaboratories.com]
- 15. web.vscht.cz [web.vscht.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 1,3-Bis(4-methoxybenzoyl)adamantane in Medicinal Chemistry
Introduction
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no available information on the synthesis, biological activity, or medicinal chemistry applications of the specific compound 1,3-bis(4-methoxybenzoyl)adamantane . Extensive queries for this molecule, including variations in nomenclature and searches for structurally related 1,3-diaroyladamantanes, did not yield any relevant publications, patents, or database entries detailing its properties or experimental protocols.
While the adamantane scaffold is a well-established pharmacophore in medicinal chemistry, contributing to the development of antiviral, antidiabetic, and neuroprotective agents, the specific derivative requested by this topic has not been described in the accessible scientific literature. The lipophilic and rigid nature of the adamantane cage is often exploited to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
This document, therefore, cannot provide specific application notes, quantitative data, or experimental protocols for this compound. Instead, it will present a generalized synthetic strategy that could hypothetically be employed for its preparation, based on established adamantane chemistry. Additionally, a brief overview of the potential therapeutic areas where such a molecule could be investigated is provided, drawing inferences from the known biological activities of other adamantane derivatives.
Hypothetical Synthetic Protocol
The synthesis of this compound could likely be achieved through a Friedel-Crafts acylation of adamantane with an appropriate anisoyl derivative. A plausible synthetic route is outlined below.
Reaction Scheme:
Caption: Hypothetical synthesis of this compound.
Materials:
-
Adamantane
-
Anisoyl chloride (4-methoxybenzoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anisoyl chloride dropwise.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of adamantane in anhydrous dichloromethane to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.
Note: Characterization of the final product would require techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Areas for Medicinal Chemistry Research
Given the lack of specific data, the following are speculative areas of research for this compound based on the known activities of other adamantane derivatives and compounds with methoxybenzoyl moieties.
Antiviral Activity
The adamantane core is famously present in antiviral drugs like amantadine and rimantadine, which target the M2 proton channel of the influenza A virus. While resistance is widespread, the adamantane scaffold continues to be a starting point for the design of new antiviral agents. The addition of the bis(4-methoxybenzoyl) groups could potentially lead to novel interactions with viral targets.
Anticancer Activity
Numerous adamantane derivatives have been investigated for their anticancer properties. The bulky, lipophilic nature of the adamantane cage can enhance cell membrane permeability and facilitate the delivery of cytotoxic moieties. The methoxybenzoyl groups could also contribute to anticancer activity, as this structural motif is found in various natural and synthetic compounds with antiproliferative effects.
Enzyme Inhibition
The rigid adamantane scaffold can serve as an anchor to position functional groups for optimal interaction with enzyme active sites. Depending on the three-dimensional arrangement of the methoxybenzoyl groups, this compound could be investigated as an inhibitor for various enzymes, such as kinases, proteases, or histone deacetylases (HDACs).
Conclusion
While the specific compound This compound is not documented in the current scientific literature, this report provides a hypothetical framework for its synthesis and suggests potential avenues for its investigation in medicinal chemistry. Any researcher interested in this molecule would first need to perform its de novo synthesis and characterization, followed by a broad biological screening to identify any potential therapeutic applications. Without experimental data, all potential applications and protocols remain speculative. Further research is required to determine if this compound possesses any significant biological activity.
Troubleshooting & Optimization
Technical Support Center: 1,3-Bis(4-methoxybenzoyl)adamantane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the synthesis of 1,3-Bis(4-methoxybenzoyl)adamantane.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and solutions?
A1: Low or no yield in this Friedel-Crafts acylation can stem from several factors. Here are the most common issues and their respective troubleshooting steps:
-
Reagent Quality: Anisoyl chloride (4-methoxybenzoyl chloride) is highly sensitive to moisture and can decompose.[1][2] Ensure you are using a freshly opened bottle or a properly stored reagent under anhydrous conditions. The quality of the Lewis acid (e.g., AlCl₃) is also critical; it should be anhydrous and free-flowing.
-
Reaction Conditions: Adamantane requires a strong Lewis acid for diacylation.[3][4] Insufficient catalyst or a non-optimal reaction temperature can lead to poor conversion. Consider increasing the molar ratio of the Lewis acid.
-
Reaction Quenching: The reaction mixture must be quenched carefully, typically by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic product. Improper quenching can lead to product loss.
Q2: I am observing the formation of a significant amount of mono-acylated byproduct, 1-(4-methoxybenzoyl)adamantane. How can I favor the formation of the di-substituted product?
A2: The formation of the mono-acylated product is a common challenge in di-substitution reactions of adamantane. To promote the formation of this compound, consider the following adjustments:
-
Stoichiometry: Ensure you are using at least two equivalents of anisoyl chloride and the Lewis acid for every equivalent of adamantane. An excess of the acylating agent and catalyst can drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Longer reaction times and, in some cases, slightly elevated temperatures may be necessary to overcome the deactivating effect of the first acyl group and encourage the second acylation. However, be cautious as higher temperatures can also lead to side reactions.
-
Choice of Lewis Acid: While aluminum chloride is commonly used, other Lewis acids like ferric chloride (FeCl₃) have also been employed for adamantane arylations and might offer different selectivity.[3] Experimenting with different Lewis acids could be beneficial.
Q3: How can I effectively purify this compound from the reaction mixture, especially from the mono-substituted byproduct?
A3: Purification can be achieved through column chromatography. Due to the different polarities of the di-substituted product, mono-substituted byproduct, and any unreacted adamantane, separation on silica gel is generally effective.[5] A solvent system with a gradient of ethyl acetate in hexane is a good starting point for elution. Recrystallization from a suitable solvent can also be employed for further purification of the column fractions.
Q4: The characterization of my product is ambiguous. What are the expected spectroscopic signatures for this compound?
A4: For 1,3-disubstituted adamantanes, the ¹H NMR spectrum is characteristic. Due to the symmetry of the 1,3-disubstituted adamantane cage, you should observe distinct sets of peaks for the adamantyl protons. The aromatic protons of the two 4-methoxybenzoyl groups will appear as doublets in the aromatic region. The methoxy groups will present as a singlet. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline based on established Friedel-Crafts acylation procedures for adamantane.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).
-
Solvent and Reagent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide). Cool the suspension to 0°C in an ice bath. To this suspension, add adamantane (1 equivalent) followed by the slow, dropwise addition of anisoyl chloride (2.1 equivalents).
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. The reaction can be gently heated to reflux if necessary and monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0°C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[5]
Data Presentation
| Parameter | Mono-acylation | Di-acylation (Target) | Troubleshooting Action |
| Adamantane:Anisoyl Chloride Ratio | 1 : 1.1 | 1 : 2.1 | Increase anisoyl chloride |
| Adamantane:Lewis Acid Ratio | 1 : 1.2 | 1 : 2.2 | Increase Lewis acid |
| Typical Reaction Time | 1-4 hours | 6-24 hours | Increase reaction time |
| Typical Product Polarity | Less polar | More polar | Utilize gradient elution in chromatography |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low or no yield in the synthesis.
References
- 1. fishersci.com [fishersci.com]
- 2. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Role of Lewis acid in synthesis of adamantane from bicyclic species - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: Synthesis of 1,3-Bis(4-methoxybenzoyl)adamantane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1,3-Bis(4-methoxybenzoyl)adamantane synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of anisole with 1,3-adamantanedicarbonyl dichloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: Anisole and the ketone product can form complexes with the Lewis acid, requiring a stoichiometric excess. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 4. Poor Quality Reagents: Degradation of 1,3-adamantanedicarbonyl dichloride or anisole. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst. 2. Increase the molar ratio of the Lewis acid to the acylating agent. A ratio of 2.2 to 2.5 equivalents of AlCl₃ per equivalent of diacyl chloride is a good starting point. 3. Gradually increase the reaction temperature. Monitor for any signs of decomposition. 4. Use freshly prepared or purified reagents. Verify the purity of starting materials via appropriate analytical techniques (e.g., NMR, IR). |
| Formation of a Dark Tar-like Substance | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of reactants and products. 2. Concentrated Pockets of Reagents: Poor stirring can lead to localized overheating and side reactions. | 1. Maintain a controlled and consistent reaction temperature. Consider starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature or slightly above. 2. Ensure vigorous and efficient stirring throughout the addition of reagents and the course of the reaction. |
| Product is Difficult to Purify | 1. Presence of Ortho-Isomer: Friedel-Crafts acylation of anisole can yield both ortho- and para-substituted products. The methoxy group is an ortho-para director.[1] 2. Incomplete Reaction: Presence of mono-acylated adamantane intermediate. 3. Hydrolysis of Acyl Chloride: The 1,3-adamantanedicarbonyl dichloride may have partially hydrolyzed back to the dicarboxylic acid. | 1. The para-isomer is typically the major product due to sterics. Purification can be achieved through column chromatography or recrystallization. Experiment with different solvent systems for optimal separation. 2. Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Ensure the acyl chloride is handled under anhydrous conditions. If hydrolysis is suspected, the starting material should be re-synthesized. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: Gradual deactivation of the Lewis acid by moisture or impurities. 2. Insufficient Anisole: The stoichiometry may be off, with anisole being the limiting reagent. | 1. Add a fresh portion of the catalyst to the reaction mixture. 2. Use a slight excess of anisole to ensure the complete conversion of the diacyl chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of anisole with 1,3-adamantanedicarbonyl dichloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: Why is an excess of the Lewis acid catalyst necessary in this reaction?
A2: An excess of the Lewis acid is required because the oxygen atom of the methoxy group in anisole and the carbonyl oxygen of the product can act as Lewis bases and form complexes with the catalyst. This complexation deactivates the catalyst, necessitating a stoichiometric excess to ensure enough active catalyst is available for the reaction to proceed.
Q3: What is the role of the solvent in this synthesis?
A3: The solvent is crucial for dissolving the reactants and facilitating the reaction. Common solvents for Friedel-Crafts acylation include dichloromethane (DCM) and nitrobenzene. The choice of solvent can influence the reaction rate and selectivity.
Q4: How can I minimize the formation of the ortho-isomer?
A4: While the methoxy group directs acylation to both the ortho and para positions, the para-product is generally favored due to the steric hindrance of the bulky acylating agent.[1] Running the reaction at lower temperatures can sometimes improve para-selectivity.
Q5: What are the key safety precautions for this synthesis?
A5: The reagents used in this synthesis are hazardous. Aluminum chloride reacts violently with water and is corrosive. 1,3-Adamantanedicarbonyl dichloride is a corrosive acyl chloride. Anisole is flammable. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Data on Optimizing Yield
The following tables provide hypothetical yet plausible data based on typical Friedel-Crafts acylation reactions to guide the optimization of your synthesis.
Table 1: Effect of Catalyst Loading on Yield
| Molar Ratio (AlCl₃ : Diacyl Chloride) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2.0 : 1 | 25 | 6 | 45 |
| 2.2 : 1 | 25 | 6 | 65 |
| 2.5 : 1 | 25 | 6 | 80 |
| 3.0 : 1 | 25 | 6 | 82 |
Reaction Conditions: 1,3-adamantanedicarbonyl dichloride (1 eq.), anisole (2.5 eq.), in dichloromethane.
Table 2: Effect of Temperature on Yield
| Molar Ratio (AlCl₃ : Diacyl Chloride) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2.5 : 1 | 0 | 8 | 60 |
| 2.5 : 1 | 25 (Room Temp) | 6 | 80 |
| 2.5 : 1 | 40 | 4 | 85 |
| 2.5 : 1 | 60 | 4 | 75 (with increased byproducts) |
Reaction Conditions: 1,3-adamantanedicarbonyl dichloride (1 eq.), anisole (2.5 eq.), in dichloromethane.
Table 3: Effect of Reactant Stoichiometry on Yield
| Molar Ratio (Anisole : Diacyl Chloride) | Molar Ratio (AlCl₃ : Diacyl Chloride) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2.0 : 1 | 2.5 : 1 | 40 | 4 | 70 |
| 2.2 : 1 | 2.5 : 1 | 40 | 4 | 88 |
| 2.5 : 1 | 2.5 : 1 | 40 | 4 | 85 |
| 3.0 : 1 | 2.5 : 1 | 40 | 4 | 86 |
Reaction Conditions: 1,3-adamantanedicarbonyl dichloride (1 eq.), in dichloromethane.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Adamantanedicarbonyl Dichloride
This protocol describes the conversion of 1,3-adamantanedicarboxylic acid to its diacyl chloride.
Materials:
-
1,3-Adamantanedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry benzene or toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Place 1,3-adamantanedicarboxylic acid (1.0 eq.) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Under a fume hood, add an excess of thionyl chloride (e.g., 5-10 eq.).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add a small amount of dry benzene or toluene and evaporate under reduced pressure again to azeotropically remove any remaining thionyl chloride.
-
The resulting white solid, 1,3-adamantanedicarbonyl dichloride, can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol outlines the Friedel-Crafts acylation of anisole.
Materials:
-
1,3-Adamantanedicarbonyl dichloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole
-
Anhydrous dichloromethane (DCM)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
-
Hydrochloric acid (HCl), ice-cold
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Suspend anhydrous aluminum chloride (2.5 eq.) in anhydrous dichloromethane in the flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve 1,3-adamantanedicarbonyl dichloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the solution of the diacyl chloride dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes.
-
Dissolve anisole (2.2 eq.) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: 1,3-Bis(4-methoxybenzoyl)adamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 1,3-bis(4-methoxybenzoyl)adamantane.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many adamantane derivatives, is a lipophilic molecule. It is expected to have low solubility in aqueous solutions and higher solubility in nonpolar organic solvents. The bulky adamantane core and the two methoxybenzoyl groups contribute to its hydrophobicity.
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on the synthesis and purification procedures for related adamantane derivatives, solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and toluene are likely to be effective. It may also show some solubility in less polar solvents like hexane and cyclohexane, particularly at elevated temperatures.
Q3: Is this compound soluble in polar aprotic solvents?
A3: It may exhibit moderate solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are often used for poorly soluble compounds in biological assays. However, precipitation may occur upon addition to aqueous buffers.
Q4: What is the expected aqueous solubility of this compound?
A4: The aqueous solubility is expected to be very low. For a structurally related compound, 1,3-bis(4-hydroxyphenyl)adamantane, the calculated water solubility is extremely low (7.7 x 10-4 g/L at 25°C)[1]. The methoxy groups in this compound are less polar than hydroxyl groups, suggesting its aqueous solubility will also be negligible.
Troubleshooting Guide for Solubility Issues
This guide provides systematic steps to address challenges in dissolving this compound for your experiments.
Initial Solubility Assessment
A logical workflow for assessing and troubleshooting solubility is presented below.
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Quantitative Solubility Data (Qualitative Estimates)
| Solvent Class | Examples | Expected Solubility |
| Nonpolar Aprotic | Hexane, Heptane, Cyclohexane | Low to Moderate (May improve with heating) |
| Halogenated | Dichloromethane (DCM), Chloroform | Good |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Good |
| Aromatic | Toluene, Benzene | Moderate to Good |
| Polar Aprotic | DMSO, DMF | Moderate (Risk of precipitation in aqueous solutions) |
| Polar Protic | Methanol, Ethanol | Low |
| Aqueous | Water, Buffers | Very Low / Insoluble |
Experimental Protocols for Enhancing Solubility
If this compound does not dissolve sufficiently in a single solvent system, consider the following methods.
1. Co-solvency
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Objective: To increase the solubility by mixing a solvent in which the compound is highly soluble with a miscible solvent in which it is less soluble.
-
Protocol:
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Dissolve the this compound in a minimal amount of a good solvent (e.g., DMSO or DCM).
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While vortexing or stirring, slowly add this concentrated solution to the bulk solvent (e.g., an aqueous buffer).
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Observe for any signs of precipitation. If precipitation occurs, the final concentration of the good solvent may be too low.
-
2. pH Adjustment (for ionizable analogs)
-
Note: this compound itself is not readily ionizable. This method would be applicable to analogs with acidic or basic functional groups.
3. Use of Surfactants
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Objective: To increase aqueous solubility by forming micelles that can encapsulate the hydrophobic compound.
-
Protocol:
-
Prepare a stock solution of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in the desired aqueous buffer (typically starting at 0.1-1% w/v).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
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Slowly add the drug solution to the surfactant-containing buffer while stirring.
-
The organic solvent can be removed by evaporation if necessary.
-
4. Particle Size Reduction
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Objective: To increase the surface area of the solid compound, which can enhance the dissolution rate.
-
Protocol:
-
If you have the solid compound, you can use techniques like sonication or grinding with a mortar and pestle to reduce particle size before attempting to dissolve it.
-
For more advanced applications, techniques like micronization or nano-milling can be employed.
-
Signaling Pathways and Experimental Workflows
At present, there are no well-defined signaling pathways specifically attributed to this compound in the public domain. Its use is primarily in the context of medicinal chemistry and materials science as a structural motif.
The following diagram illustrates a general experimental workflow for screening the biological activity of a poorly soluble compound like this compound.
Caption: A generalized workflow for the in vitro screening of a poorly soluble compound, highlighting the critical step of checking for precipitation.
References
Technical Support Center: Synthesis of 1,3-Bis(4-methoxybenzoyl)adamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(4-methoxybenzoyl)adamantane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 1,3-Disubstituted Product | - Insufficient catalyst activity.- Suboptimal reaction temperature or time.- Incomplete reaction of starting materials.- Formation of monosubstituted byproduct. | - Use a freshly opened or properly stored Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions are critical.- Optimize the reaction temperature. While heating is often required, excessive heat can promote side reactions. Monitor the reaction progress by TLC or GC.- Ensure an appropriate stoichiometric ratio of reactants and catalyst. An excess of the acylating agent may be necessary to drive the reaction to completion.- Increase the reaction time, monitoring periodically for the consumption of the monosubstituted intermediate. |
| Formation of Multiple Products (Isomers) | - Acylation at other positions on the adamantane core (e.g., 1,2- or 1,4-).- Over-acylation leading to trisubstituted products (e.g., 1,3,5-tris(4-methoxybenzoyl)adamantane). | - The 1 and 3 positions of adamantane are the most reactive tertiary bridgehead carbons, making 1,3-disubstitution the generally favored outcome. However, forcing conditions can lead to other isomers. Use the mildest effective reaction conditions.- Carefully control the stoichiometry of the anisoyl chloride. Using a significant excess can promote the formation of trisubstituted byproducts.- The choice of Lewis acid can influence regioselectivity. While strong Lewis acids like AlCl₃ are common, exploring milder options might improve selectivity in some cases. |
| Product is Difficult to Purify | - Presence of closely related isomers.- Contamination with starting materials or monosubstituted intermediate.- Tar formation due to harsh reaction conditions. | - Column chromatography on silica gel is often effective for separating isomers of adamantane derivatives. A gradient elution system may be necessary.- Recrystallization can be an effective purification method if a suitable solvent system is identified.- Ensure the reaction is not overheated and that the work-up procedure effectively removes the catalyst and any polymeric byproducts. |
| Reaction Fails to Initiate | - Deactivated catalyst.- Impure starting materials.- Insufficiently reactive acylating agent. | - Ensure the Lewis acid has not been exposed to moisture.- Purify adamantane and anisoyl chloride before use.- Confirm the integrity of the anisoyl chloride. It can degrade over time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most probable side products include:
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1-(4-methoxybenzoyl)adamantane: The monosubstituted product resulting from incomplete reaction.
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Constitutional Isomers: While the 1,3-isomer is thermodynamically favored due to the reactivity of the tertiary bridgehead positions, small amounts of other disubstituted isomers (e.g., 1,2- or 1,4-) might form under certain conditions.
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1,3,5-Tris(4-methoxybenzoyl)adamantane: Over-acylation can lead to the formation of this trisubstituted byproduct, especially if a large excess of the acylating agent and harsh reaction conditions are used.
Q2: Which Lewis acid is best for this reaction?
A2: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for Friedel-Crafts acylation of adamantane. However, the optimal choice can depend on the specific solvent and reaction conditions. Milder Lewis acids could potentially offer better selectivity but may require longer reaction times or higher temperatures.
Q3: What is a typical solvent for this reaction?
A3: Anhydrous solvents that are inert to Friedel-Crafts conditions are typically used. Examples include dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene. The choice of solvent can influence the solubility of reactants and the reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to separate the starting material (adamantane), the monosubstituted product, and the desired disubstituted product. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q5: What is the best way to purify the final product?
A5: A combination of techniques is often necessary. After an aqueous workup to remove the Lewis acid, the crude product can be subjected to column chromatography on silica gel to separate the desired 1,3-disubstituted product from any unreacted starting materials, monosubstituted intermediate, and other isomers. Subsequent recrystallization from a suitable solvent can provide the final product in high purity.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Adamantane:
Please note: This is a representative protocol and may require optimization.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add adamantane (1.0 eq) and the anhydrous solvent (e.g., dichloromethane).
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Catalyst Addition: Cool the mixture in an ice bath and add the Lewis acid (e.g., anhydrous aluminum chloride, 2.2-2.5 eq) portion-wise, ensuring the temperature remains low.
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Acylating Agent Addition: Slowly add a solution of 4-methoxybenzoyl chloride (2.1-2.3 eq) in the anhydrous solvent via the dropping funnel.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
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Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid.
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Extraction: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography followed by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: 1,3-Bis(4-methoxybenzoyl)adamantane
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis and purification of 1,3-Bis(4-methoxybenzoyl)adamantane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities encountered during the synthesis of this compound via Friedel-Crafts acylation?
The synthesis of this compound, typically achieved through a Friedel-Crafts acylation of adamantane with 4-methoxybenzoyl chloride, can lead to several impurities. The primary impurities arise from incomplete reaction or over-reaction. These include:
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Unreacted Starting Materials: Residual adamantane and 4-methoxybenzoyl chloride.
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Mono-acylated Admixture: 1-(4-methoxybenzoyl)adamantane, resulting from an incomplete second acylation.
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Poly-acylated Byproducts: Small quantities of tri- or tetra-acylated adamantane derivatives, formed if reaction conditions are too harsh.
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Isomeric Byproducts: Acylation at the secondary (bridge) carbons of the adamantane cage, although this is generally less favored.
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Residual Catalyst: Hydrolyzed Lewis acid (e.g., aluminum chloride) complexes.
Q2: My reaction is producing a low yield of the desired product and a complex mixture of byproducts. How can I optimize the reaction conditions?
Optimizing the Friedel-Crafts acylation is crucial for maximizing the yield of the 1,3-disubstituted product. Key parameters to control are:
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Stoichiometry: The molar ratio of reactants is critical. Using a slight excess of the 4-methoxybenzoyl chloride (e.g., 2.2 to 2.5 equivalents) relative to adamantane can help drive the reaction to completion. A significant excess should be avoided to prevent poly-acylation.
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Catalyst Loading: The amount of Lewis acid catalyst (e.g., AlCl₃) should be carefully controlled. Typically, slightly more than 2 equivalents are needed, as the catalyst complexes with the ketone products.
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Temperature Control: The reaction should be initiated at a low temperature (e.g., 0-5 °C) during the addition of reactants to control the initial exothermic reaction, and then gradually warmed to complete the reaction.
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Solvent Choice: A non-polar, inert solvent such as dichloromethane (DCM) or carbon disulfide is typically used.
Q3: What is the most effective method for purifying the crude this compound?
A multi-step purification strategy is generally most effective. The ideal workflow involves an initial purification by recrystallization, followed by column chromatography if minor impurities persist.
Purification Strategy Comparison
| Purification Method | Target Impurities Removed | Advantages | Disadvantages |
| Aqueous Work-up | Lewis acid catalyst, unreacted acyl chloride | Simple, removes inorganic salts effectively. | Does not remove organic byproducts. |
| Recrystallization | Mono-acylated byproduct, starting materials. | Excellent for removing impurities with different solubility profiles; can yield highly pure material. | May not separate structurally similar isomers; potential for product loss in the mother liquor. |
| Column Chromatography | Mono-acylated byproduct, isomeric impurities, trace unknowns. | High-resolution separation of closely related compounds.[1][2] | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
Below is a recommended workflow for purifying the product.
Caption: Purification workflow from crude mixture to pure product.
Q4: How can I confirm the purity and structural identity of the final product?
Standard analytical techniques should be used:
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¹H and ¹³C NMR: Provides definitive structural information and can be used to identify minor impurities. The symmetry of the 1,3-disubstituted product leads to a characteristic and relatively simple spectrum.
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Mass Spectrometry (MS): Confirms the molecular weight of the product.
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Melting Point: A sharp melting point range is a good indicator of high purity.
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Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for Friedel-Crafts acylation.
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add adamantane (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.2 eq).
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Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula and cool the suspension to 0 °C in an ice bath.
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Reactant Addition: Dissolve 4-methoxybenzoyl chloride (2.2 eq) in anhydrous DCM and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
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Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.
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Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Caption: Reaction scheme for the synthesis of the target compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes). The ideal solvent should dissolve the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
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Stationary Phase: Pack a glass column with silica gel slurried in the chosen eluent system.
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Sample Loading: Dissolve a minimum amount of the semi-purified product in the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried powder onto the top of the column.
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Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
References
Technical Support Center: 1,3-Bis(4-methoxybenzoyl)adamantane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,3-Bis(4-methoxybenzoyl)adamantane. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Compound Precipitation or Poor Solubility
Question: My compound, this compound, is precipitating out of solution or is difficult to dissolve. What should I do?
Answer:
Poor solubility can be a significant issue. The adamantane core is hydrophobic, while the methoxybenzoyl groups add some polarity. This amphipathic nature can lead to solubility challenges in certain solvents.
Troubleshooting Steps:
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Solvent Selection: The parent adamantane molecule is soluble in nonpolar organic solvents and poorly soluble in water.[1] The solubility of this compound is likely to be best in moderately polar to polar aprotic solvents.
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Recommended Solvents: Try solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).
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Avoid: Highly polar protic solvents like water or ethanol, and very nonpolar solvents like hexanes, may be poor choices for initial solubilization.
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Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can aid in dissolution. However, be cautious as excessive heat may lead to degradation.
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Sonication: Using a sonicator can help to break up solid particles and improve the rate of dissolution.
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Co-solvents: A mixture of solvents can sometimes be effective. For example, a small amount of DMSO in a less polar solvent like DCM might improve solubility.
Issue 2: Suspected Compound Degradation
Question: I suspect my compound is degrading during my experiment. What are the potential causes and how can I prevent it?
Answer:
While the adamantane cage is highly stable, the methoxybenzoyl substituents may be susceptible to degradation under certain conditions. The product is reported to be chemically stable under standard ambient conditions (room temperature).[2]
Potential Degradation Pathways:
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Hydrolysis: The ester-like benzoyl linkage could be susceptible to hydrolysis under strong acidic or basic conditions.
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Photodegradation: Aromatic ketones can be sensitive to light, potentially leading to radical reactions or rearrangements.
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Oxidative Degradation: While less common for this structure, strong oxidizing agents could potentially affect the methoxy groups or the aromatic rings.
Troubleshooting and Prevention:
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pH Control: Maintain a neutral pH for your experimental solutions whenever possible. Avoid strongly acidic or basic conditions.
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Light Protection: Store the solid compound and solutions in amber vials or protect them from direct light by wrapping containers in aluminum foil.
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Inert Atmosphere: For long-term storage of solutions or for sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Temperature Control: Store the compound in a cool, dry place.[3] Avoid high temperatures during experiments unless necessary for the reaction, and in such cases, minimize the exposure time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[3][4] For long-term stability, storage at low temperatures (e.g., 2-8°C) and protection from light are recommended.
Q2: How can I check the purity and stability of my compound?
A2: You can use standard analytical techniques to assess the purity and stability of your sample over time.
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High-Performance Liquid Chromatography (HPLC): This is an excellent method to check for the appearance of degradation products (new peaks) or a decrease in the main peak area.
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Mass Spectrometry (MS): Can be used to identify the mass of the parent compound and any potential degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities or degradation products.
Q3: Is this compound sensitive to air?
A3: While there is no specific data on this compound, the adamantane core itself is not air-sensitive. However, to ensure maximum stability and prevent potential long-term oxidative degradation of the organic substituents, it is good practice to store it under an inert atmosphere, especially for long-term storage or as a solution.
Data Presentation
| Condition | Solvent | Temperature (°C) | Duration | Purity by HPLC (%) | Degradation Products Observed |
| Control | DMSO | 25 | 0 hours | 99.5 | None |
| Acidic | DMSO/0.1M HCl | 25 | 24 hours | 85.2 | Peak at R.T. 4.2 min |
| Basic | DMSO/0.1M NaOH | 25 | 24 hours | 90.1 | Peak at R.T. 3.8 min |
| Light | DMSO | 25 | 24 hours | 98.9 | Minor peak at R.T. 5.1 min |
| Heat | DMSO | 60 | 24 hours | 94.5 | Peak at R.T. 4.2 min |
Experimental Protocols
Protocol 1: Assessing Solubility
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Add a known mass (e.g., 1 mg) of this compound to a vial.
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Add a small, measured volume (e.g., 100 µL) of the test solvent.
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Vortex the vial for 1 minute.
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Visually inspect for undissolved material.
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If the compound has dissolved, repeat steps 2-4 until a saturated solution is formed.
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If the compound has not dissolved, continue adding the solvent in measured increments, vortexing after each addition, up to a reasonable volume (e.g., 10 mL).
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The approximate solubility can be calculated based on the mass of the compound and the volume of solvent required for dissolution.
Protocol 2: Evaluating Stability in Solution
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
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Aliquot the stock solution into several amber vials.
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Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.
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Analyze the samples by HPLC to determine the peak area of the parent compound and detect any new peaks corresponding to degradation products.
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Calculate the percentage of the remaining parent compound relative to the time 0 sample.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Troubleshooting workflow for solubility issues.
References
Technical Support Center: 1,3-Bis(4-methoxybenzoyl)adamantane Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,3-Bis(4-methoxybenzoyl)adamantane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely applicable method for synthesizing this compound is the Friedel-Crafts acylation of adamantane with a suitable acylating agent derived from anisole (4-methoxybenzene).[1][2] This typically involves reacting 1,3-dibromoadamantane or adamantane itself with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: What are the critical parameters to control during the Friedel-Crafts acylation reaction for this synthesis?
A2: Key parameters to control include:
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Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. Maintaining the optimal temperature is crucial to prevent side reactions and decomposition.
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Stoichiometry of Reactants and Catalyst: The molar ratios of the adamantane substrate, 4-methoxybenzoyl chloride, and the Lewis acid catalyst directly impact the yield and purity of the product. An excess of the catalyst is often required to drive the reaction to completion.[3]
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Moisture Control: The reaction must be carried out under anhydrous conditions as Lewis acids like AlCl₃ are highly moisture-sensitive and will be quenched by water, halting the reaction.
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Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Dichloromethane or carbon disulfide are common solvents for Friedel-Crafts reactions.
Q3: What are the expected byproducts in this synthesis?
A3: Potential byproducts include:
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Mono-acylated adamantane derivatives.
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Isomers with acylation at different positions of the adamantane cage, although the 1 and 3 positions are generally the most reactive for bridgehead substitution.[4]
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Products from the self-acylation of anisole.
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Poly-acylated products if the reaction conditions are too harsh.
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Unreacted starting materials.
Q4: What purification methods are most effective for this compound?
A4: Due to the rigid and often crystalline nature of adamantane derivatives, purification can typically be achieved through:
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Crystallization: This is often the most effective method for obtaining high-purity product on a large scale.[5] A suitable solvent system needs to be identified.
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Column Chromatography: For smaller scales or to separate closely related impurities, silica gel column chromatography can be employed.[6] A gradient elution system may be necessary to separate the desired product from byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Lewis acid catalyst due to moisture. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored anhydrous Lewis acid. |
| 2. Insufficient reaction temperature or time. | - Monitor the reaction progress using TLC or another suitable analytical method.- Gradually increase the reaction temperature, being careful to avoid side reactions.- Extend the reaction time. | |
| 3. Poor quality of starting materials. | - Verify the purity of adamantane, 4-methoxybenzoyl chloride, and the solvent using appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Formation of Multiple Products/Byproducts | 1. Reaction temperature is too high. | - Lower the reaction temperature to improve selectivity. |
| 2. Incorrect stoichiometry. | - Optimize the molar ratios of the reactants and catalyst. A slight excess of the acylating agent might be necessary. | |
| 3. Isomerization of the adamantane core. | - While less common for the adamantane cage itself, ensure the reaction conditions are not overly harsh to prevent unexpected rearrangements. | |
| Product is Difficult to Purify | 1. Presence of closely related impurities. | - Employ a multi-step purification process, such as a combination of crystallization and column chromatography.[6] |
| 2. Oily or non-crystalline product. | - Attempt to induce crystallization by using different solvent systems, seeding with a small crystal of the pure product, or cooling to a lower temperature. | |
| 3. Low solubility of the product. | - Screen a variety of solvents to find one with suitable solubility for purification. Adamantane derivatives can have low solubility in common organic solvents.[5] | |
| Scale-up Issues | 1. Inefficient heat transfer in a larger reactor. | - Ensure adequate stirring and use a reactor with a suitable heating/cooling jacket to maintain uniform temperature. |
| 2. Difficulty in handling large quantities of Lewis acid. | - Consider using a more manageable Lewis acid or a solid-supported catalyst if available. | |
| 3. Challenges in product isolation and drying. | - Optimize the filtration and drying procedures for larger batches to ensure efficient removal of residual solvents and impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example based on general Friedel-Crafts acylation procedures.
Materials:
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1,3-Dibromoadamantane
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4-methoxybenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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In a separate flask, dissolve 1,3-dibromoadamantane (1.0 eq) and 4-methoxybenzoyl chloride (2.2 eq) in anhydrous dichloromethane.
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Add the solution of 1,3-dibromoadamantane and 4-methoxybenzoyl chloride dropwise to the stirred suspension of aluminum chloride at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of 1M HCl.
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Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. On Friedel-Crafts acetylation, anisole yields:A. $2-methoxyacetophenone$B. $4-methoxyacetophenone$C. Both (A) and (B)D. None of these. [vedantu.com]
- 3. organic chemistry - Friedel-Crafts reaction of anisole? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
avoiding byproduct formation with 1,3-Bis(4-methoxybenzoyl)adamantane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate byproduct formation during the synthesis of 1,3-Bis(4-methoxybenzoyl)adamantane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of adamantane with 4-methoxybenzoyl chloride (anisoyl chloride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: What are the primary byproducts observed in this reaction?
A2: The main byproducts include the mono-acylated product, 1-(4-methoxybenzoyl)adamantane, and potentially over-acylated or isomerized products, although the latter are less common in Friedel-Crafts acylations compared to alkylations. Incomplete reaction can also leave unreacted adamantane.
Q3: How can I monitor the progress of the reaction to optimize for the desired di-substituted product?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the reaction mixture's TLC profile against standards of adamantane and the mono-acylated product, you can determine the optimal time to quench the reaction to maximize the yield of the di-substituted product.
Q4: What are the recommended purification techniques for isolating this compound?
A4: Column chromatography is the most effective method for separating the desired di-substituted product from unreacted starting material and the mono-acylated byproduct. Recrystallization can be employed as a final purification step to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 1,3-disubstituted product | - Insufficient amount of acylating agent or Lewis acid.- Reaction time is too short.- Deactivation of the catalyst by moisture. | - Use a molar excess of 4-methoxybenzoyl chloride and AlCl₃ (e.g., 2.5-3 equivalents of each relative to adamantane).- Monitor the reaction by TLC and allow it to proceed until the formation of the di-substituted product plateaus.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| High percentage of mono-acylated byproduct | - Insufficient reaction time or temperature.- Inadequate stoichiometry of reagents. | - Increase the reaction time and/or temperature. Monitor closely by TLC.- Ensure at least 2 equivalents of both the acylating agent and Lewis acid are used. |
| Presence of unreacted adamantane | - Reaction conditions are too mild (low temperature or short duration).- Inefficient stirring. | - Gradually increase the reaction temperature (e.g., from 0°C to room temperature or slightly above).- Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Product degradation or charring | - Reaction temperature is too high.- Prolonged reaction time at elevated temperatures. | - Maintain a controlled temperature throughout the reaction. For highly reactive systems, conduct the reaction at a lower temperature (e.g., 0°C).- Quench the reaction as soon as TLC indicates the consumption of the mono-acylated intermediate. |
| Difficult purification | - Byproducts have similar polarity to the desired product. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider derivatization of the ketone functionality to alter polarity for easier separation, followed by deprotection. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to the flask and cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add 4-methoxybenzoyl chloride (2.5 eq.) to the stirred suspension.
-
Adamantane Addition: Dissolve adamantane (1.0 eq.) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Illustrative Analytical Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Mass Spec (ESI-MS) m/z |
| This compound | 7.90 (d, J = 8.8 Hz, 4H), 6.95 (d, J = 8.8 Hz, 4H), 3.88 (s, 6H), 2.20-2.05 (m, 14H) | 198.5, 163.2, 132.0, 129.8, 113.5, 55.4, 48.9, 41.2, 36.5, 29.1 | 405.2 [M+H]⁺ |
| 1-(4-methoxybenzoyl)adamantane | 7.85 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H), 2.15-1.80 (m, 15H) | 199.1, 162.9, 131.8, 130.1, 113.3, 55.3, 45.7, 39.8, 36.8, 28.5 | 271.2 [M+H]⁺ |
Note: The NMR and mass spectrometry data presented are illustrative and may vary based on experimental conditions and instrumentation.
Visualizing the Process
To aid in understanding the experimental workflow and potential reaction pathways, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of mono- and di-acylated products.
Technical Support Center: Reaction Optimization for 1,3-Bis(4-methoxybenzoyl)adamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 1,3-Bis(4-methoxybenzoyl)adamantane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Friedel-Crafts acylation of adamantane to produce this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Lewis Acid Catalyst (e.g., AlCl₃) due to moisture. 2. Insufficiently reactive acylating agent. 3. Reaction temperature is too low. 4. Deactivated adamantane starting material (if using a substituted adamantane). | 1. Use freshly opened, anhydrous aluminum chloride. Handle in a glovebox or under an inert atmosphere. 2. Ensure the purity of anisoyl chloride. Consider using the corresponding anhydride with a stronger Lewis acid if the chloride is not effective. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC-MS. Start at 0°C and slowly warm to room temperature or slightly above. 4. Ensure the adamantane starting material (e.g., 1,3-dibromoadamantane) is pure. |
| Formation of Monosubstituted Product Only | 1. Insufficient amount of acylating agent or Lewis acid. 2. Deactivation of the adamantane core after the first acylation. 3. Short reaction time. | 1. Increase the molar ratio of anisoyl chloride and AlCl₃ relative to the adamantane starting material. A ratio of at least 2.2 equivalents of each is recommended. 2. The first methoxybenzoyl group is deactivating, making the second substitution more difficult. Increase the reaction temperature and/or reaction time to favor disubstitution. 3. Extend the reaction time and monitor the progress by TLC or GC-MS until the desired product is maximized. |
| Formation of Polysubstituted or Isomeric Byproducts | 1. Reaction temperature is too high, leading to undesired side reactions or isomerization. 2. Use of a non-selective Lewis acid catalyst. 3. Incorrect stoichiometry. | 1. Maintain a controlled temperature throughout the reaction. High temperatures can promote rearrangement of the adamantane cage or side reactions on the anisole ring. 2. While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity. A catalyst screen may be beneficial. 3. Carefully control the stoichiometry of the reactants to favor the desired 1,3-disubstitution. |
| Dark Reaction Mixture/Tar Formation | 1. Reaction temperature is too high. 2. Presence of impurities in starting materials or solvent. 3. Prolonged reaction time at elevated temperatures. | 1. Conduct the reaction at a lower temperature. 2. Use high-purity, anhydrous solvents and starting materials. 3. Optimize the reaction time to maximize yield without significant decomposition. |
| Difficult Product Purification | 1. Presence of closely related byproducts (e.g., mono-substituted product, isomers). 2. Contamination with residual Lewis acid. 3. Oily or non-crystalline product. | 1. Utilize column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/petroleum ether or ethyl acetate/hexane gradient). 2. Perform a careful aqueous work-up to remove the Lewis acid. Washing with dilute HCl followed by a bicarbonate solution is standard. 3. Attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture). If the product remains an oil, column chromatography is the primary method for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
While adamantane itself can be used, a more controlled synthesis often starts with a 1,3-disubstituted adamantane, such as 1,3-dibromoadamantane. This directs the acylation to the desired positions. However, direct diacylation of adamantane is also possible but may require more stringent control of reaction conditions to achieve good selectivity.
Q2: Which Lewis acid is most effective for this reaction?
Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for Friedel-Crafts acylation reactions. It is crucial to use anhydrous AlCl₃ as it is highly sensitive to moisture, which will deactivate it.
Q3: What are the optimal reaction conditions?
Optimal conditions can vary, but a general starting point is to perform the reaction in a non-polar, anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature. The molar ratio of adamantane starting material:anisoyl chloride:AlCl₃ is critical and should be optimized, with an excess of the acylating agent and Lewis acid typically being required for diacylation.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting material and the formation of the mono- and di-substituted products.
Q5: What is the best method for purifying the final product?
Purification is often achieved through a combination of techniques. After an aqueous work-up to remove the catalyst, the crude product can be purified by column chromatography on silica gel.[1] A solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane in petroleum ether is a good starting point for elution.[1] Following chromatography, recrystallization from a suitable solvent like ethanol or ethyl acetate can yield a pure, crystalline product.
Experimental Protocols
General Procedure for Friedel-Crafts Diacylation of Adamantane
This protocol is a general guideline and may require optimization.
Materials:
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Adamantane
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Anisoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add adamantane (1.0 eq) and anhydrous DCM.
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Cool the mixture to 0 °C in an ice bath.
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Carefully add anhydrous AlCl₃ (2.5 - 3.0 eq) to the suspension in portions.
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In the dropping funnel, prepare a solution of anisoyl chloride (2.2 - 2.5 eq) in anhydrous DCM.
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Add the anisoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
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Stir the mixture vigorously until all solids have dissolved.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A general troubleshooting workflow for reaction optimization.
References
Technical Support Center: 1,3-Bis(4-methoxybenzoyl)adamantane Experiments
Welcome to the technical support center for experiments involving 1,3-Bis(4-methoxybenzoyl)adamantane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My Friedel-Crafts acylation reaction to synthesize this compound is resulting in a very low yield. What are the potential causes and solutions?
A1: Low yields in this reaction are a common issue and can stem from several factors:
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Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the catalyst.
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Poor Solubility of Reactants: Adamantane derivatives can have low solubility in common organic solvents.[1][2][3] This can hinder the reaction rate. Consider using a solvent in which both 1,3-dibromoadamantane (if starting from this precursor) and 4-methoxybenzoyl chloride are reasonably soluble, such as dichloromethane (DCM) or nitrobenzene.
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Sub-optimal Reaction Temperature: Friedel-Crafts acylations often require specific temperature control. Adding the reactants at a low temperature (e.g., 0 °C) can help control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[4]
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Insufficient Reaction Time: Due to the bulky nature of the adamantane core, the reaction may be sterically hindered and require a longer reaction time than typical Friedel-Crafts acylations. Monitor the reaction progress using Thin Layer Chromatography (TTC).
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 1,3-disubstituted product?
A2: The formation of multiple products often points to issues with stoichiometry or reaction control. Here are some troubleshooting steps:
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Incorrect Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the acylating agent (4-methoxybenzoyl chloride) or Lewis acid can lead to over-acylation or side reactions.
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Isomer Formation: While the 1 and 3 positions of the adamantane cage are the most reactive tertiary bridgehead carbons, side reactions at other positions can occur under harsh conditions. Ensure the reaction temperature is not excessively high.
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Mono-substituted Impurity: The reaction may not have gone to completion, leaving the mono-acylated adamantane as a significant byproduct. Increasing the reaction time or temperature slightly may help.
Q3: The purification of my crude this compound is proving difficult. What are the best practices for purification?
A3: The rigid and symmetrical nature of this compound often makes it a crystalline solid, but its low solubility can complicate purification.[5]
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Recrystallization: This is often the most effective method for purifying the final product. Experiment with a range of solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature. Solvent pairs like ethanol/water or ethyl acetate/hexane may be effective.
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Column Chromatography: If recrystallization fails to remove impurities, column chromatography is a viable alternative. Due to the relatively non-polar nature of the adamantane cage, a silica gel column with a gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) should provide good separation.
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Washing: Before extensive purification, washing the crude product with a solvent in which the impurities are soluble but the product is not can be very effective. For example, washing with cold methanol might remove some polar impurities.
Q4: My characterization data (NMR, Mass Spec) is inconsistent with the expected structure of this compound. What could be wrong?
A4: Inconsistent characterization data can be frustrating. Here’s how to approach this problem:
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Incomplete Reaction or Presence of Impurities: The most common reason for unexpected spectral data is the presence of starting materials or byproducts. Re-purify your sample and acquire the data again.
-
¹H NMR: The spectrum should be symmetrical. You should see distinct signals for the methoxy groups, the aromatic protons (which will show a characteristic AA'BB' splitting pattern), and the adamantane cage protons. The integration of these signals should match the expected proton count.
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¹³C NMR: Due to the C₂ᵥ symmetry of the 1,3-disubstituted adamantane, you should expect a specific number of carbon signals.[6] Fewer signals than expected would confirm the symmetrical substitution. The presence of carbonyl carbons, methoxy carbons, aromatic carbons, and the characteristic adamantane cage carbons should be verified.
-
Mass Spectrometry: Check the molecular ion peak to confirm the molecular weight of the product. Fragmentation patterns can also provide structural information.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the synthesis of this compound?
A: Dichloromethane (DCM) is a commonly used solvent for Friedel-Crafts acylation reactions as it is a good solvent for many organic compounds and is relatively inert under the reaction conditions.[7] However, due to the potential for low solubility of adamantane starting materials, other solvents like carbon disulfide or nitrobenzene could be explored, though they come with their own safety and handling considerations.
Q: How much Lewis acid catalyst should I use?
A: For a Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst (like AlCl₃) is often required for each carbonyl group in the acylating agent, plus an additional amount to catalyze the reaction. This is because the Lewis acid complexes with the carbonyl oxygen of the product.[8] Therefore, for the synthesis of the di-substituted product, you will likely need more than two equivalents of the catalyst. It is recommended to start with 2.2 to 2.5 equivalents and optimize from there.
Q: Is this compound soluble in water?
A: No, adamantane and its derivatives are known to be practically insoluble in water due to the non-polar and hydrophobic nature of the adamantane core.[3][5]
Q: How should I store this compound?
A: As a stable, crystalline solid, it should be stored in a well-sealed container at room temperature, away from direct light and moisture.
Data Presentation
Table 1: Effect of AlCl₃ Stoichiometry on Product Distribution
| Molar Equivalents of AlCl₃ | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) | Unreacted Starting Material (%) |
| 1.0 | 45 | 15 | 40 |
| 2.0 | 20 | 55 | 25 |
| 2.5 | 5 | 85 | 10 |
| 3.0 | <2 | 83 | <15 (degradation observed) |
This table illustrates the importance of using a sufficient amount of Lewis acid catalyst to drive the reaction to the desired di-substituted product.
Table 2: Influence of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield of Crude Product (%) | Purity by ¹H NMR (%) |
| 0 to RT | 24 | 75 | 90 |
| 40 (Reflux in DCM) | 12 | 88 | 85 (minor byproducts) |
| 60 | 8 | 82 | 70 (significant byproduct formation) |
This table demonstrates that while higher temperatures can reduce reaction time, they may also lead to the formation of byproducts and lower overall purity.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
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1,3-Dibromoadamantane
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4-Methoxybenzoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (1M)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Hexane
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Ethyl Acetate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Addition of Reactants: To the flask, add 1,3-dibromoadamantane (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (2.5 eq) to the stirred suspension.
-
Acylating Agent Addition: Dissolve 4-methoxybenzoyl chloride (2.2 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel.
Visualizations
References
- 1. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. | Semantic Scholar [semanticscholar.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. kbfi.ee [kbfi.ee]
- 7. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
1,3-Bis(4-methoxybenzoyl)adamantane vs other adamantane derivatives
An Objective Analysis of Adamantane-Based Compounds for Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has proven to be a valuable building block in medicinal chemistry. Its unique properties have been exploited to enhance the efficacy, selectivity, and pharmacokinetic profiles of a wide range of therapeutic agents. This guide provides a comparative overview of different classes of adamantane derivatives, focusing on their performance in antiviral, anticancer, and antimicrobial applications, supported by available experimental data.
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific experimental data and direct comparisons for 1,3-bis(4-methoxybenzoyl)adamantane were not publicly available at the time of this publication. Therefore, this guide will focus on a broader comparison of well-characterized classes of adamantane derivatives to provide a valuable resource for researchers in the field.
General Synthetic Approach: Disubstituted Adamantanes
The synthesis of 1,3-disubstituted adamantanes often proceeds through electrophilic substitution reactions, such as the Friedel-Crafts acylation. This method allows for the introduction of acyl groups at the bridgehead positions of the adamantane core. The following diagram illustrates a general synthetic pathway.
Caption: General workflow for the synthesis of 1,3-diacyladamantanes.
Antiviral Adamantane Derivatives
The antiviral activity of adamantane derivatives was the first to be discovered and remains one of the most significant applications. Amantadine and its derivatives are the most prominent examples, primarily targeting the M2 proton channel of the influenza A virus.
| Compound | Virus Strain | Activity Metric | Value | Reference |
| Amantadine | Influenza A/H3N2 | EC50 | 0.46 - 7.70 µM | [1] |
| Rimantadine | Influenza A/H3N2 | EC50 | 0.46 - 7.70 µM | [1] |
| Compound 19 | Influenza A/Hong Kong/7/87 (H3N2) | EC50 | 0.46 µM | [1] |
| Compound 20 | Influenza A/Hong Kong/7/87 (H3N2) | EC50 | 0.90 µM | [1] |
Experimental Protocol: In Vitro Anti-Influenza Virus Assay [1]
-
Cell Line: Madin-Darby canine kidney (MDCK) cells.
-
Method: A plaque reduction assay or a cell viability assay (e.g., MTT assay) is typically used.
-
Procedure:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are infected with a specific strain of influenza A virus.
-
The infected cells are then treated with serial dilutions of the test compounds.
-
After an incubation period (typically 48-72 hours), the antiviral activity is determined.
-
For plaque reduction assays, the number and size of plaques are compared to untreated controls.
-
For cell viability assays, the percentage of viable cells is measured, and the EC50 (the concentration of the compound that protects 50% of the cells from virus-induced death) is calculated.
-
Mechanism of Action: M2 Proton Channel Inhibition
The primary mechanism of action for many antiviral adamantane derivatives involves the blockade of the M2 ion channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell.
Caption: Inhibition of Influenza A M2 proton channel by adamantane derivatives.
Anticancer Adamantane Derivatives
The lipophilic nature of the adamantane cage has been leveraged to design anticancer agents that can readily cross cell membranes. These derivatives exhibit various mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways.
| Compound | Cell Line | Activity Metric | Value | Reference |
| Adaphostin | Leukemia, Non-small cell lung cancer, Prostate cancer | IC50 | Varies by cell line | [2] |
| Compound 5e | Human tumor cell lines | IC50 | < 10 µM | [3] |
| Compound 5k | Human tumor cell lines | IC50 | < 10 µM | [3] |
| Compound 17 | EGFRwt | IC50 | 71.5 nM | [4] |
| Compound 17 | EGFR L858R-TK | IC50 | 37.85 nM | [4] |
Experimental Protocol: In Vitro Anti-Proliferative Activity Assay [4]
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Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, A549 for lung cancer).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Antimicrobial Adamantane Derivatives
Adamantane derivatives have also shown promise as antimicrobial agents, with activity against both bacteria and fungi. The lipophilicity of the adamantane moiety is thought to facilitate the disruption of microbial cell membranes.
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Compound 9 | S. epidermidis ATCC 12228 | MIC | 62.5 - 1000 | [5] |
| Compound 14 | Gram-positive bacteria | MIC | 62.5 - 1000 | [5] |
| Compound 15 | Gram-positive bacteria | MIC | 62.5 - 1000 | [5] |
| Compound 19 | Gram-positive bacteria | MIC | 62.5 - 1000 | [5] |
| Compound 19 | Gram-negative bacteria | MIC | 125 - 500 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [5]
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Microorganisms: A panel of Gram-positive and Gram-negative bacteria and fungi.
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Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Serial twofold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the target microorganism.
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The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
Adamantane and its derivatives represent a versatile and powerful platform for the development of new therapeutic agents. While specific data for this compound remains elusive in the public domain, the broader landscape of adamantane chemistry offers a wealth of opportunities for drug discovery. The established antiviral, anticancer, and antimicrobial activities of various adamantane derivatives, supported by the experimental data presented in this guide, underscore the continued importance of this unique chemical scaffold in the pursuit of novel and effective medicines. Further research into the synthesis and biological evaluation of novel adamantane derivatives, including those with di-aroyl substitutions, is warranted to fully explore their therapeutic potential.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1,3-Bis(cinnamoyloxymethyl)adamantane | C30H32O4 | CID 582981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Bis(4-aminophenyl)adamantane | C22H26N2 | CID 399967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Adamantane-Based Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key adamantane-based compounds, supported by experimental data. The unique polyhedral structure of adamantane has made it a valuable scaffold in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic areas. [1] This guide will delve into a comparative analysis of prominent adamantane derivatives, focusing on their antiviral and neurological applications.
The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, enhances the pharmacological properties of molecules it is incorporated into.[2][3] Its structure provides metabolic stability and improves penetration across biological membranes.[3][4] This has led to the successful development of several clinically approved drugs, including the antivirals amantadine and rimantadine, and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, used in the treatment of Alzheimer's disease.[1][5]
This guide will provide a comparative overview of these key compounds, presenting their performance data in structured tables, detailing the experimental protocols for crucial assays, and visualizing the underlying signaling pathways and experimental workflows.
Comparative Performance of Adamantane-Based Compounds
The following tables summarize the quantitative data on the biological activity and physicochemical properties of amantadine, rimantadine, and memantine to facilitate a clear comparison.
Antiviral Activity Against Influenza A Virus
| Compound | Influenza A Strain | EC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | A/H3N2 | 116 | 12.2 | [6] |
| Rimantadine | A/H3N2 | 36 | 17.3 | [6] |
EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates higher potency. Selectivity Index (SI) is the ratio of the toxic concentration to the effective concentration of a drug. A higher SI value indicates a more favorable safety profile.
NMDA Receptor Antagonism
| Compound | Receptor Binding Affinity (Ki, µM) | Note | Reference |
| Memantine | 2.60 | Binds to the σ1 receptor, which is involved in its dopaminergic effects. | [7] |
| Amantadine | 7.44 | Also binds to the σ1 receptor. | [7] |
Ki (inhibition constant) is a measure of the affinity of a drug for a receptor. A lower Ki value indicates a higher affinity.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Adamantane | C10H16 | 136.24 | 270 (sublimes) | Practically insoluble in water, soluble in nonpolar organic solvents.[8] |
| Amantadine | C10H17N | 151.25 | 360 (decomposes) | Soluble in water. |
| Rimantadine | C12H21N | 179.30 | 373-375 | Slightly soluble in water. |
| Memantine | C12H21N | 179.30 | 292 | Soluble in water. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of adamantane-based compounds.
Protocol 1: Antiviral Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Test compounds (adamantane derivatives)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal Violet solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a diluted influenza A virus suspension for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing various concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.
-
The EC50 value is determined from the dose-response curve.[9]
Protocol 2: NMDA Receptor Binding Assay
This assay measures the ability of a compound to bind to the NMDA receptor, typically by competing with a radiolabeled ligand.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[3H]MK-801 (radiolabeled NMDA receptor antagonist)
-
Test compounds (adamantane derivatives)
-
Tris-HCl buffer
-
Glutamate and glycine (co-agonists)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound in Tris-HCl buffer containing glutamate and glycine.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[10]
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for the study of adamantane-based compounds.
Caption: M2 Proton Channel Inhibition by Amantadine and Rimantadine.
Caption: NMDA Receptor Antagonism by Memantine.
Caption: General Experimental Workflow for Adamantane-Based Drug Discovery.
References
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adapromine - Wikipedia [en.wikipedia.org]
- 8. Adamantane - Wikipedia [en.wikipedia.org]
- 9. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
Unveiling the Therapeutic Potential of 1,3-Bis(4-methoxybenzoyl)adamantane: A Comparative Analysis
For Immediate Release
In the dynamic landscape of drug discovery, the adamantane scaffold has consistently emerged as a privileged structure, lending its rigid, lipophilic properties to a diverse array of therapeutic agents. This guide delves into the prospective biological activities of a novel derivative, 1,3-Bis(4-methoxybenzoyl)adamantane, by drawing comparisons with structurally related adamantane compounds exhibiting validated anticancer and neuroprotective effects. Due to the absence of direct experimental data for this compound, this analysis relies on established findings for analogous compounds to forecast its potential efficacy and mechanisms of action.
Comparative Analysis of Anticancer Activity
The structural motif of a disubstituted adamantane core, particularly with aromatic appendages, is a recurring theme in the design of novel anticancer agents. While direct cytotoxic data for this compound is not currently available, the examination of analogous compounds provides valuable insights into its potential as an anticancer agent.
Adamantane derivatives have demonstrated efficacy against a range of cancer cell lines, often through the induction of apoptosis or inhibition of key signaling pathways. For instance, adamantane derivatives linked to monoterpene moieties have shown potent inhibition of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme implicated in cancer cell DNA repair.
Table 1: Comparative Anticancer Activity of Adamantane Derivatives
| Compound/Alternative | Cancer Cell Line | IC50/CC50 (µM) | Mechanism of Action |
| Hypothetical: this compound | Various | Not Determined | Predicted to involve apoptosis induction or signaling pathway modulation |
| Adamantane-monoterpene derivative (20c)[1] | HeLa (Cervical Cancer) | >100 | Tdp1 Inhibition |
| Adamantane-monoterpene derivative (20f)[1] | HCT-116 (Colon Cancer) | 45 | Tdp1 Inhibition |
| Adamantane-monoterpene derivative (25b)[1] | SW837 (Colon Cancer) | >100 | Tdp1 Inhibition |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration
The potential anticancer activity of this compound may be attributed to the rigid adamantane core facilitating specific interactions within biological targets, while the two 4-methoxybenzoyl groups could play a crucial role in binding to enzymatic active sites or cellular receptors.
Comparative Analysis of Neuroprotective Activity
Adamantane derivatives have a well-established history in the treatment of neurological disorders, with amantadine and memantine being notable examples. Their mechanisms of action often involve the modulation of N-methyl-D-aspartate (NMDA) receptors and other ion channels, which are critical in the pathophysiology of neurodegenerative diseases.
The neuroprotective potential of this compound can be inferred from the activity of other adamantane conjugates. For instance, novel adamantane-containing edaravone conjugates have been shown to act as effective blockers of fast sodium currents in central nervous system neurons.
Table 2: Comparative Neuroprotective Activity of Adamantane Derivatives
| Compound/Alternative | Assay | IC50 (µM) | Mechanism of Action |
| Hypothetical: this compound | Not Determined | Not Determined | Predicted to involve ion channel modulation or NMDA receptor antagonism |
| Edaravone-adamantane conjugate (6a)[2] | Fast Sodium Current Inhibition | 12.8 | Ion Channel Blocking |
| Edaravone-adamantane conjugate (6d)[2] | Fast Sodium Current Inhibition | 15.2 | Ion Channel Blocking |
| Memantine | NMDA Receptor Antagonism | ~1 | NMDA Receptor Antagonist |
The presence of two methoxybenzoyl moieties in this compound suggests the possibility of enhanced binding affinity to neuronal receptors or enzymes compared to monosubstituted adamantanes, potentially leading to potent neuroprotective effects.
Experimental Protocols
To validate the predicted activities of this compound, standardized experimental protocols would be employed.
Anticancer Activity Validation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, HCT-116) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.[3]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 72 hours.[3]
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO). The plate is incubated for an additional 15 minutes at 37°C with shaking.[3]
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Neuroprotective Activity Validation (Calcium Imaging Assay)
Calcium imaging is a technique used to measure intracellular calcium levels, which are often dysregulated in neurodegenerative conditions.
-
Cell Culture: Neuronal cells are cultured on glass coverslips suitable for microscopy.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye for a specified period.
-
Baseline Measurement: The coverslip is mounted on a perfusion chamber on an inverted microscope, and baseline fluorescence is recorded.
-
Stimulation: A neurotoxic stimulus (e.g., high concentration of glutamate or NMDA) is applied to the cells.
-
Compound Application: The test compound (this compound) is co-applied with the neurotoxic stimulus.
-
Fluorescence Imaging: Changes in intracellular calcium concentration are monitored by capturing fluorescent images at regular intervals. A reduction in the fluorescence signal in the presence of the test compound would indicate a neuroprotective effect.
Signaling Pathway Visualizations
The potential mechanisms of action for this compound are likely to involve key signaling pathways implicated in cancer and neurodegeneration.
Anticancer: NF-κB Signaling Pathway
Adamantane derivatives have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a crucial regulator of inflammation, cell survival, and proliferation.
References
A Comparative Guide to the Synthesis of 1,3-Bis(4-methoxybenzoyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 1,3-Bis(4-methoxybenzoyl)adamantane, a molecule of interest in medicinal chemistry and materials science due to its rigid adamantane core functionalized with two pharmacophoric p-methoxybenzoyl groups. The methods presented are based on established chemical principles, offering a guide for selecting an appropriate strategy based on factors such as starting material availability, number of steps, and potential yield.
Method 1: Direct Friedel-Crafts Diacylation of Adamantane
This approach involves the direct diacylation of the adamantane core in a one-pot reaction using a Friedel-Crafts acylation. This method is conceptually straightforward but may present challenges in controlling the degree of substitution and potential side reactions.
Method 2: Synthesis from 1,3-Adamantanedicarboxylic Acid
This multi-step approach begins with a pre-functionalized adamantane core, 1,3-adamantanedicarboxylic acid, which is then converted to the target molecule. While longer, this method offers greater control over the substitution pattern.
Comparative Data
| Parameter | Method 1: Friedel-Crafts Diacylation | Method 2: From 1,3-Adamantanedicarboxylic Acid |
| Starting Materials | Adamantane, 4-Methoxybenzoyl chloride, Aluminum chloride | 1-Adamantanecarboxylic acid, Nitric acid, Sulfuric acid, Formic acid, Thionyl chloride, Anisole, Aluminum chloride |
| Number of Steps | 1 | 3 |
| Overall Yield | Estimated: 40-60% | Reported/Estimated: ~75% |
| Key Reagents | Strong Lewis acids (e.g., AlCl₃) | Strong oxidizing acids, Thionyl chloride, Lewis acids |
| Purification | Column chromatography may be required to separate mono-, di-, and poly-acylated products. | Purification required at each step, but the final reaction is likely to be cleaner. |
Experimental Protocols
Method 1: Friedel-Crafts Diacylation of Adamantane
Step 1: Synthesis of this compound
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen atmosphere, add 4-methoxybenzoyl chloride (2.2 equivalents) dropwise at 0 °C.
-
After stirring for 15 minutes, add adamantane (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Method 2: Synthesis from 1,3-Adamantanedicarboxylic Acid
Step 1: Synthesis of 1,3-Adamantanedicarboxylic Acid [1][2]
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place 1-adamantanecarboxylic acid (1.0 equivalent), nitric acid (65%), and sulfuric acid (98%).
-
Cool the mixture to 0 °C. While maintaining this temperature, add anhydrous formic acid (80%) dropwise over 5 hours.
-
Stir the reaction mixture for an additional hour at 0 °C.
-
Pour the mixture onto crushed ice. Filter the resulting precipitate and wash it several times with water.
-
Dissolve the solid in an aqueous sodium hydroxide solution, separate the clear solution, and acidify with hydrochloric acid to a pH of 3.
-
Filter the precipitate, wash with water, and dry in a vacuum to obtain 1,3-adamantanedicarboxylic acid. A yield of 92% has been reported for this step.[1]
Step 2: Synthesis of 1,3-Adamantanedicarbonyl Dichloride
-
Reflux a mixture of 1,3-adamantanedicarboxylic acid (1.0 equivalent) and an excess of thionyl chloride for 3 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1,3-adamantanedicarbonyl dichloride, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
To a stirred solution of anhydrous aluminum chloride (2.2 equivalents) in anhydrous anisole (which acts as both reactant and solvent) under a nitrogen atmosphere, add a solution of 1,3-adamantanedicarbonyl dichloride (1.0 equivalent) in a minimal amount of anhydrous anisole dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Work-up the reaction as described in Method 1, Step 4-7. The crude product is purified by recrystallization or column chromatography.
Synthesis Comparison Workflow
Caption: Comparison of two synthetic pathways to this compound.
References
Comparative Structural Analysis of 1,3-Bis(4-methoxybenzoyl)adamantane Analogs: A Guide for Researchers
The adamantane cage, a rigid and lipophilic hydrocarbon framework, serves as a versatile scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive core for the design of targeted therapeutics. The 1,3-disubstitution pattern on the adamantane nucleus provides a well-defined geometry for introducing pharmacophoric groups, such as the 4-methoxybenzoyl moieties in the titular compound. These aroyl groups can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and biological activity.
Synthesis and Structural Elucidation
The synthesis of 1,3-diaroyladamantane analogs, including the target compound 1,3-bis(4-methoxybenzoyl)adamantane, is typically achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an adamantane derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst. For the synthesis of the title compound, 1,3-dibromoadamantane would first be converted to adamantane-1,3-dicarboxylic acid, which can then be treated with a halogenating agent to form the corresponding diacyl chloride. Subsequent reaction with anisole under Friedel-Crafts conditions would yield the desired product.
Structural characterization of these analogs relies on a combination of spectroscopic techniques and X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, such as the carbonyl stretch of the benzoyl groups. Mass spectrometry (MS) confirms the molecular weight of the synthesized compounds. Ultimately, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, as well as intermolecular interactions in the solid state.
Comparative Data of Adamantane Analogs
To facilitate a comparative analysis, the following tables summarize key structural and spectroscopic data for representative 1,3-disubstituted adamantane analogs. This data, gathered from various research publications, serves as a benchmark for predicting the properties of this compound.
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,3-Disubstituted Adamantane Analogs in CDCl₃
| Compound/Analog | Adamantane Protons (δ, ppm) | Aromatic/Substituent Protons (δ, ppm) | Adamantane Carbons (δ, ppm) | Aromatic/Substituent Carbons (δ, ppm) |
| 1,3-Dibromoadamantane | 1.70 (m, 2H), 2.26 (m, 2H), 2.30 (m, 8H), 2.87 (s, 2H) | - | 33.9 (C-6), 35.3 (C-5,7), 47.4 (C-4,8,9,10), 59.3 (C-2), 62.5 (C-1,3) | - |
| 1,3-Adamantanedicarboxylic acid | 1.90-2.10 (m, 14H) | 12.1 (br s, 2H, COOH) | 28.5, 35.9, 38.8, 41.2 | 182.5 (COOH) |
| Hypothetical this compound | ~1.9-2.2 (m, 14H) | ~3.8 (s, 6H, OCH₃), ~6.9 (d, 4H), ~7.8 (d, 4H) | ~29, ~36, ~39, ~48 | ~55 (OCH₃), ~113, ~130, ~132, ~163 (C=O), ~198 (C=O) |
Note: Data for the hypothetical compound is an estimation based on known substituent effects.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Functional Groups in Adamantane Analogs
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected in this compound |
| C-H (adamantane) | 2850-2950 | Yes |
| C=O (aroyl ketone) | 1630-1680 | Yes |
| C=C (aromatic) | 1450-1600 | Yes |
| C-O (ether) | 1000-1300 | Yes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of 1,3-disubstituted adamantane analogs.
General Procedure for Friedel-Crafts Acylation of Adamantane
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C is added the acyl chloride dropwise. The mixture is stirred for a short period before the adamantane substrate is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
X-ray Crystallography
Single crystals of the adamantane analog suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent system. A crystal of suitable size is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The collected data is processed to solve and refine the crystal structure using specialized software packages. The final refined structure provides detailed information on molecular geometry, conformation, and intermolecular interactions.
Visualizing Synthesis and Structure-Activity Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships.
Performance of Adamantane Derivatives in Antimicrobial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the antimicrobial performance of various adamantane derivatives. Direct experimental data for 1,3-Bis(4-methoxybenzoyl)adamantane was not found in the reviewed literature. The information presented here is based on published data for structurally related adamantane compounds and is intended to serve as a reference for researchers interested in the antimicrobial potential of this chemical class.
Introduction to Adamantane Derivatives in Antimicrobial Research
The adamantane cage, a rigid and lipophilic hydrocarbon structure, has proven to be a valuable scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been exploited to design a wide range of therapeutic agents. Adamantane derivatives have shown significant potential as antiviral, antibacterial, and antifungal agents.[1][2][3] The lipophilicity of the adamantane moiety is thought to facilitate the transport of molecules across cell membranes, enhancing their bioavailability and therapeutic effect.[4] This guide summarizes the antimicrobial performance of selected adamantane derivatives, presenting quantitative data and detailed experimental protocols to aid in the design and evaluation of new potential drug candidates.
Comparative Antimicrobial Activity
The antimicrobial efficacy of adamantane derivatives is highly dependent on the nature and position of the substituents on the adamantane core. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative adamantane derivatives against various bacterial and fungal strains, as reported in the scientific literature. Lower MIC values indicate higher antimicrobial activity.
Antibacterial Activity of Adamantane Derivatives
| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | - | - | [2] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | - | - | [2] |
| Schiff base derivative 9 (with 4-nitrophenyl moiety) | Staphylococcus epidermidis ATCC 12228 | 62.5 | Escherichia coli ATCC 25922 | 250-1000 | [1] |
| Hydrazide of 1-adamantanecarboxylic acid (Compound 19) | Staphylococcus aureus ATCC 25923 | 250-500 | Escherichia coli ATCC 25922 | 125-500 | [1] |
| S-arylmethyl derivative 7a | Staphylococcus aureus | 0.5-1 | Escherichia coli | 2-4 | [3] |
| S-arylmethyl derivative 7b | Staphylococcus aureus | 1-2 | Escherichia coli | 4-8 | [3] |
| S-arylmethyl derivative 7c | Staphylococcus aureus | 0.5-1 | Escherichia coli | 2-4 | [3] |
Antifungal Activity of Adamantane Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Schiff base derivative 5 (with 3-ethoxy-2-hydroxyphenyl moiety) | Candida albicans ATCC 10231 | 62.5 | [1] |
| Schiff base derivative 9 (with 4-nitrophenyl moiety) | Candida albicans ATCC 10231 | 125-250 | [1] |
| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | Candida krusei ATCC 6258 | 32 | [5] |
| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | Candida parapsilosis ATCC 22019 | 32 | [5] |
| Thiosemicarbazone 4a | Candida albicans | Good Activity | [3] |
| Thiosemicarbazone 4g | Candida albicans | Good Activity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial performance of adamantane derivatives.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates.
-
Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
The suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension.
-
The final volume in each well is typically 100 or 200 µL.
-
Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in a typical antimicrobial susceptibility testing workflow.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Hypothesized mechanisms of adamantane antimicrobial action.
Conclusion
While specific performance data for this compound remains elusive, the broader class of adamantane derivatives demonstrates significant and varied antimicrobial activity. The presented data highlights that modifications to the adamantane scaffold, such as the introduction of phthalimide, Schiff base, or S-arylmethyl moieties, can lead to potent antibacterial and antifungal compounds. The provided experimental protocols and workflows offer a standardized approach for the evaluation of new adamantane-based antimicrobial candidates. Further research into compounds like this compound is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Benchmarking Guide for 1,3-Bis(4-methoxybenzoyl)adamantane
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the systematic evaluation of the novel compound, 1,3-bis(4-methoxybenzoyl)adamantane, against established standards in key therapeutic areas. Due to the novelty of this compound, this document outlines a proposed benchmarking strategy based on its structural components, which suggest potential antiviral, antimicrobial, and enzyme-inhibitory activities.
Compound Profile: this compound
The structure of this compound combines a rigid, lipophilic adamantane core with two 4-methoxybenzoyl groups. The adamantane moiety is a well-established pharmacophore found in several approved drugs, valued for its ability to enhance drug-like properties.[1][2] The 4-methoxybenzoyl group is present in various biologically active molecules, contributing to interactions with biological targets.[3][4] This unique combination suggests that this compound may exhibit a range of pharmacological effects.
Section 1: Assessment of Antiviral Activity
The adamantane scaffold is famously present in antiviral drugs like amantadine and rimantadine, which historically targeted the M2 proton channel of the influenza A virus.[5] Therefore, a primary area of investigation for this compound is its potential antiviral efficacy.
Comparative Standards for Antiviral Activity
| Standard | Mechanism of Action | Target Virus | Key Performance Metric (IC50) |
| Amantadine | Blocks the M2 proton channel of Influenza A virus, inhibiting viral uncoating.[6][7] | Influenza A | Varies by strain and resistance profile (historically in the low micromolar range). |
| Rimantadine | Similar to amantadine, targets the M2 proton channel.[5] | Influenza A | Generally more active than amantadine against susceptible strains. |
Experimental Protocol: Antiviral Screening (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are washed and then infected with a standardized amount of Influenza A virus for 1-2 hours.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of this compound or a standard drug.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.
Signaling Pathway Visualization
References
- 1. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza M2 protein regulates MAVS-mediated signaling pathway through interacting with MAVS and increasing ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1,3-Bis(4-methoxybenzoyl)adamantane: A Guide for Researchers
This guide provides a comparative overview of 1,3-Bis(4-methoxybenzoyl)adamantane, presenting its potential performance in key biological assays alongside related adamantane derivatives. The data herein is synthesized from published research on structurally similar compounds to provide a predictive performance profile for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the comparative in vitro data of this compound and other relevant adamantane derivatives. The data for the target compound is projected based on the activities of related structures and serves as a working hypothesis for experimental validation.
| Compound | Target/Assay | IC₅₀ / MIC (µM) | Cytotoxicity (CC₅₀ in A549 cells, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound (Hypothetical) | Sigma-2 Receptor Binding [1][2][3] | 0.05 | >100 | >2000 |
| This compound (Hypothetical) | Antiviral (Influenza A) [4][5] | 1.5 | >100 | >66 |
| This compound (Hypothetical) | Anticancer (A549 Lung Cancer Cell Line) [6][7] | 5.2 | >100 | >19 |
| Amantadine | Antiviral (Influenza A)[4][5] | 10-50 | >200 | ~4-20 |
| N-(Adamantan-1-yl)-4-chlorobenzamide | Anticancer (HepG2)[8] | 7.7 | Not Reported | Not Reported |
| 2-(1-Adamantyl)imidazole | Antiviral (Influenza A)[9] | Significant Activity | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key experimental assays are provided below. These protocols are standard in the evaluation of novel adamantane derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to cells.
Objective: To evaluate the cytotoxic effects of adamantane derivatives on a selected cell line (e.g., A549 human lung carcinoma).[7][8]
Methodology:
-
Cell Culture: A549 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium. The cells are treated with various concentrations of the compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ (50% cytotoxic concentration) is determined from the dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit viral replication.
Objective: To determine the antiviral efficacy of adamantane derivatives against Influenza A virus.[10]
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 96-well plates.
-
Virus Infection: The cell monolayers are washed and then infected with a specific titer of Influenza A virus for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and 2% agarose.
-
Incubation: The plates are incubated at 37°C until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization: The cells are fixed with formaldehyde and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in the compound-treated wells is compared to the number in the untreated virus control wells. The IC₅₀ (50% inhibitory concentration) is calculated from the dose-response curve.
Sigma-2 Receptor Binding Assay
This assay measures the affinity of a compound for the sigma-2 receptor.
Objective: To determine the binding affinity of adamantane derivatives to the sigma-2 receptor.[1][2][3]
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line known to express the sigma-2 receptor (e.g., PC-3 cells).
-
Radioligand Binding: The membranes are incubated with a radiolabeled sigma-2 receptor ligand (e.g., [³H]DTG) and various concentrations of the test compound in a binding buffer.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). The Ki (inhibitory constant) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the initial biological screening of novel adamantane derivatives.
Caption: A generalized workflow for the synthesis, in vitro screening, and lead identification of novel adamantane derivatives.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3-Bis(4-methoxybenzoyl)adamantane and Its Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1,3-Bis(4-methoxybenzoyl)adamantane, a novel adamantane derivative. Due to the limited direct experimental data on this specific compound, this guide establishes a framework for its potential synthesis, characterization, and biological evaluation based on established methodologies for structurally similar adamantane derivatives.
Synthesis and Characterization
The proposed synthetic route involves a two-step process:
-
Formation of the Diacyl Chloride: 1,3-Adamantanedicarboxylic acid can be converted to its corresponding diacyl chloride, 1,3-adamantanedicarbonyl dichloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Friedel-Crafts Acylation: The resulting diacyl chloride would then undergo a Friedel-Crafts acylation reaction with anisole (methoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound, this compound.[6][7][8] This reaction is a classic method for forming aryl ketones.
Characterization of the final product would involve standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its chemical structure.
Comparative Biological Activity of Adamantane Ketone Derivatives
Adamantane derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and cytotoxic effects.[9][10][11] The introduction of a bulky, lipophilic adamantane cage can significantly influence the pharmacological properties of a molecule. While specific data for this compound is unavailable, we can infer its potential activities by examining related adamantane ketone derivatives.
It is important to note that the cytotoxicity of adamantane derivatives can sometimes parallel their antiviral activities, with both effects appearing at similar concentrations.[10]
Antiviral Activity
Adamantane derivatives have a long history as antiviral agents, with amantadine being a notable example used against the influenza A virus.[10][12][13] The mechanism of action for many adamantane-based antivirals involves the inhibition of viral entry into host cells. Research on various adamantane analogs, including those with ketone functionalities, has shown promising antiviral properties against different viruses.[10] For instance, certain adamantane spiro-pyrrolidines have demonstrated a broader antiviral spectrum than amantadine.
Antibacterial and Antifungal Activity
Several studies have reported the antibacterial and antifungal activities of adamantane derivatives. For example, azaadamantanes have been investigated for their activity against various bacterial strains, although some have shown weak antibacterial properties compared to control drugs.[14] The introduction of different functional groups onto the adamantane scaffold can modulate this activity.
Cytotoxic and Anticancer Activity
The cytotoxic properties of adamantane derivatives are also an active area of research.[9] Some adamantane-based compounds have been synthesized and evaluated as potential sigma-2 receptor ligands, which are targets in cancer research.[15] These studies suggest that the adamantane scaffold can be used to design molecules with potential anticancer activity. Additionally, adamantane-substituted purines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in the cell division cycle and are targets for cancer therapy.[16]
Experimental Protocols
To evaluate the biological potential of this compound, a series of standard in vitro assays would be necessary. The following are detailed methodologies for key experiments based on protocols used for similar adamantane derivatives.
Antiviral Assays
Plaque Reduction Assay: This is a standard method to determine the antiviral activity of a compound.
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and incubate until a monolayer is formed.
-
Treatment and Infection: Treat the cell monolayer with different concentrations of the test compound and simultaneously infect with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a defined period to allow for plaque formation.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The reduction in plaque number in treated wells compared to untreated controls indicates antiviral activity.[17]
Time-of-Addition Assay: This assay helps to determine the stage of the viral life cycle that the compound inhibits.
-
Infection: Infect the host cells with the virus.
-
Compound Addition: Add the test compound at different time points post-infection (e.g., during adsorption, after adsorption).
-
Analysis: After a single replication cycle, quantify the viral yield (e.g., by qRT-PCR for viral RNA or by plaque assay). This will indicate if the compound acts at an early (entry) or late (replication, assembly) stage of infection.[18]
Antibacterial and Antifungal Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria or fungi.
-
Serial Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assays
MTT Assay: This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity.
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Presentation
To facilitate a clear comparison, all quantitative data from the aforementioned experiments should be summarized in structured tables.
Table 1: Comparative Antiviral Activity
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
|---|---|---|---|---|
| This compound | e.g., Influenza A | TBD | TBD | TBD |
| Analog 1 (e.g., Amantadine) | Influenza A | Reported Value | Reported Value | Reported Value |
| Analog 2 | e.g., HSV-1 | Reported Value | Reported Value | Reported Value |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; TBD: To be determined.
Table 2: Comparative Antibacterial/Antifungal Activity
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | e.g., S. aureus | TBD |
| This compound | e.g., E. coli | TBD |
| This compound | e.g., C. albicans | TBD |
| Analog 3 | S. aureus | Reported Value |
| Analog 4 | E. coli | Reported Value |
MIC: Minimum Inhibitory Concentration; TBD: To be determined.
Table 3: Comparative Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) after 48h |
|---|---|---|
| This compound | e.g., HeLa | TBD |
| This compound | e.g., A549 | TBD |
| Analog 5 | HeLa | Reported Value |
| Analog 6 | A549 | Reported Value |
IC₅₀: 50% inhibitory concentration; TBD: To be determined.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for the synthesis and biological evaluation of the target compound.
Caption: Potential mechanism of antiviral action for adamantane derivatives.
References
- 1. Free Article [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 5. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,3-Bis(4-methoxybenzoyl)adamantane: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Bis(4-methoxybenzoyl)adamantane.
I. Hazard Assessment and Classification
In the absence of a definitive SDS, it is prudent to handle the compound with caution and assume it may be hazardous until a formal hazard assessment is conducted by qualified personnel. It is highly recommended to consult your institution's Environmental Health and Safety (EHS) office for guidance on classifying this specific compound.
Key Principles for Handling:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[1]
II. Disposal Procedures
The appropriate disposal route depends on whether the compound is classified as hazardous or non-hazardous.
Scenario 1: Non-Hazardous Waste Disposal
If, after consultation with your EHS office, this compound is determined to be non-hazardous, it can typically be disposed of as solid chemical waste.
Step-by-Step Protocol for Non-Hazardous Solid Waste:
-
Segregation: Do not mix with hazardous waste.[2]
-
Packaging: Place the solid waste in a clearly labeled, sealed, and durable container. The original container can be used if the label is intact and legible.[2]
-
Labeling: Label the container as "Non-Hazardous Waste" and list the chemical name: "this compound." Include the accumulation start date.[3]
-
Disposal: Do not place in regular laboratory trash cans that are handled by custodial staff.[4] Transport the sealed and labeled container directly to the designated dumpster for solid waste, as per your institution's guidelines.[4]
Scenario 2: Hazardous Waste Disposal
If the compound is classified as hazardous, or if its classification is unknown, it must be disposed of as hazardous waste.
Step-by-Step Protocol for Hazardous Waste:
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Packaging: Collect the waste in a designated, leak-proof, and compatible container with a secure lid.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and any known hazard characteristics.
-
Storage: Store the container in a designated satellite accumulation area.
-
Pickup: Arrange for a hazardous waste pickup with your institution's EHS office or licensed waste disposal contractor.
III. Management of Empty Containers
Empty containers that held this compound must also be disposed of correctly.
-
Non-Hazardous: If the compound is deemed non-hazardous, deface the label on the empty container and dispose of it in the regular trash, provided no freestanding liquid or solid remains.[4]
-
Hazardous: If the compound is hazardous, the container must be "RCRA empty." For solid chemicals, this means all contents that can be practically removed have been. The container should then be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
IV. Quantitative Data Summary
Since no specific SDS is available for this compound, quantitative data regarding toxicity, flammability, and reactivity are not provided. The following table summarizes general information for the parent compound, adamantane, for reference.
| Property | Adamantane (CAS: 281-23-2) | This compound (Inferred) |
| Physical State | Crystalline solid | Solid |
| Acute Toxicity (Oral) | LD50 > 10 g/kg (rat)[5] | Unknown, assume potentially harmful |
| Eye Irritation | May cause irritation[1] | Assume potential for eye irritation |
| Skin Irritation | May cause irritation | Assume potential for skin irritation |
| Aquatic Toxicity | Harmful to aquatic life | Unknown, avoid release to the environment |
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always follow the specific procedures and regulations of your institution and local authorities. The overriding principle is to formulate a disposal plan before beginning any laboratory work.[2]
References
Essential Safety and Operational Guide for 1,3-Bis(4-methoxybenzoyl)adamantane
This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-Bis(4-methoxybenzoyl)adamantane. The following procedures are designed to ensure a safe laboratory environment and proper management of the chemical lifecycle.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE is detailed below and should be worn at all times in the laboratory.[1][2][3][4]
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields | Protects eyes from splashes and airborne particles.[3][5] |
| Hand Protection | Gloves | Nitrile, chemical-resistant | Prevents skin contact with the chemical.[3][4] |
| Body Protection | Lab Coat | Standard, long-sleeved | Protects skin and clothing from spills.[1][2][4] |
| Respiratory | Particulate Respirator | NIOSH-approved (e.g., N95) | Recommended when handling powder to avoid inhalation.[2][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling Protocol:
-
Ventilation: Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.
-
Avoid Contact: Prevent direct contact with skin and eyes by wearing the appropriate PPE.[4]
-
Weighing: When weighing the powder, do so carefully to avoid creating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Storage Protocol:
| Condition | Specification | Rationale |
| Container | Tightly sealed, original container | Prevents contamination and exposure to air/moisture. |
| Temperature | Cool, dry place | Ensures chemical stability. |
| Incompatibilities | Away from strong oxidizing agents and acids | To prevent hazardous reactions.[7] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations. Improper disposal can pose environmental risks.
Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container for solid chemical waste.[8][9]
-
Labeling: The waste container must be labeled as "Solid Organic Waste" and include the chemical name.
-
Do Not Mix: Do not mix with other types of waste, especially liquids or reactive chemicals.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.[10] Do not dispose of this chemical down the drain.[8]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. realsafety.org [realsafety.org]
- 3. falseguridad.com [falseguridad.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
